molecular formula C6H9NO3 B8703711 N-acryloyl-beta-alanine CAS No. 16753-07-4

N-acryloyl-beta-alanine

Cat. No.: B8703711
CAS No.: 16753-07-4
M. Wt: 143.14 g/mol
InChI Key: YVAQHFNMILVVNE-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid-Based Monomer Chemistry

Amino acid-based polymers represent a compelling class of materials due to their inherent biocompatibility, biodegradability, and structural diversity. tandfonline.comrsc.org These polymers can be broadly categorized into poly(amino acid)s, which have a peptide-like backbone, and non-peptide amino acid-based polymers, where the amino acid is incorporated as a pendant group or within a modified backbone. tandfonline.com N-acryloyl-beta-alanine falls into the latter category, where the amino acid β-alanine is N-acylated with an acryloyl group, creating a polymerizable monomer.

The use of amino acids as building blocks for synthetic polymers allows for the introduction of specific functionalities, such as chirality, charged groups (carboxylic acids, amines), and hydrophobic or hydrophilic side chains. tandfonline.comacs.org This functional diversity is crucial for creating materials with targeted interactions with biological systems or for developing "smart" polymers that respond to environmental stimuli. researchgate.netdoe.gov For instance, the carboxylic acid group in this compound can participate in hydrogen bonding and electrostatic interactions, influencing the polymer's solubility, swelling behavior, and ability to complex with metal ions or other molecules. rsc.orgrsc.org

The synthesis of N-acryloyl amino acid monomers is typically achieved by reacting an amino acid or its ester derivative with acryloyl chloride. acs.orgrsc.org This straightforward synthetic route allows for the creation of a wide library of monomers from various natural and synthetic amino acids, each imparting unique characteristics to the resulting polymer. rsc.orgrsc.org

Significance of Acrylamide (B121943) Monomers in Polymer Synthesis

Acrylamide and its derivatives are highly valued monomers in polymer synthesis due to their high reactivity in free-radical polymerization and the water-solubility of the resulting polymers. acs.orgresearchgate.net Polyacrylamides are widely used in various industrial applications, including as flocculants in water treatment, in the paper industry, and for enhanced oil recovery. acs.orgmdpi.com

In the realm of advanced materials, acrylamide-based monomers are foundational for the creation of hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. mdpi.comfujifilm.com The properties of these hydrogels can be finely tuned by copolymerizing acrylamide with functional monomers like this compound. The incorporation of such monomers can introduce stimuli-responsive behavior, allowing the hydrogel to change its properties in response to changes in pH, temperature, or ionic strength. researchgate.netkoreascience.kr

Controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), have been successfully employed for the polymerization of acrylamide-type monomers. rsc.orgresearchgate.net These methods allow for precise control over the polymer's molecular weight, architecture (e.g., block copolymers, star polymers), and functionality, which is essential for developing materials for high-tech applications like drug delivery and tissue engineering. rsc.orgresearchgate.net

Overview of the this compound Monomer within Biomimetic Polymer Research

Biomimetic polymer research aims to create synthetic materials that mimic the structure and function of biological macromolecules like proteins and polysaccharides. researchgate.netresearchgate.net this compound is a prime example of a monomer used in this field because it incorporates a component of a natural biological system, β-alanine. This imparts a degree of biocompatibility and potential biodegradability to the resulting polymers. tandfonline.com

The presence of the β-alanine moiety makes polymers derived from this compound particularly interesting for biomedical applications. These polymers can exhibit "smart" behaviors, such as pH- and temperature-responsiveness, which are critical for applications like controlled drug release systems and injectable hydrogels. researchgate.netresearchgate.net For example, hydrogels based on N-acryloyl amino acids can be designed to swell and release a therapeutic agent in response to the specific pH environment of a target tissue. nih.gov

Furthermore, the incorporation of amino acids can introduce chirality into the polymer structure, which can be exploited for applications in chiral recognition and separation. publish.csiro.au The self-assembly of these biomimetic polymers into well-defined nanostructures, such as micelles and vesicles, is another area of active research, with potential applications in nanotechnology and nanomedicine. researchgate.net The combination of the robust, well-understood chemistry of acrylamides with the biological functionality of amino acids makes this compound and related monomers powerful tools in the development of the next generation of advanced, bio-inspired materials. rsc.orgrsc.org

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C6H9NO3
Molar Mass 143.14 g/mol
Appearance White to off-white powder
Solubility Soluble in water

Key Research Findings on Poly(this compound) and Related Copolymers

Research FocusKey FindingsReferences
Controlled Polymerization Well-defined polymers of acryloyl beta-alanine (B559535) (ABA) can be synthesized via Atom Transfer Radical Polymerization (ATRP) in aqueous media, achieving high yields and narrow molecular weight distributions. researchgate.net
Hydrogel Formation Copolymers of N-acryloyl-alanine and stearyl acrylate (B77674) form tough, chiral, and shape-memory hydrogels through hydrophobic associations. rsc.org
Stimuli-Responsiveness Polymers containing N-acryloyl amino acids exhibit stimuli-responsive behavior, with their properties changing in response to pH and temperature. researchgate.netresearchgate.net
Biomedical Applications Hydrogels based on N-acryloyl amino acids are investigated for controlled drug release and as flexible wearable sensors due to their biocompatibility and tunable mechanical properties. rsc.orgkoreascience.kr
Chiroptical Properties Homopolymers and block copolymers synthesized from enantiomeric N-acryloyl-alanine monomers display distinct chiroptical activity. researchgate.netpublish.csiro.au

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16753-07-4

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

3-(prop-2-enoylamino)propanoic acid

InChI

InChI=1S/C6H9NO3/c1-2-5(8)7-4-3-6(9)10/h2H,1,3-4H2,(H,7,8)(H,9,10)

InChI Key

YVAQHFNMILVVNE-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Acryloyl Beta Alanine

Direct Acrylation of Beta-Alanine (B559535)

The most common and direct method for synthesizing N-acryloyl-beta-alanine involves the acylation of the amino group of beta-alanine with an acryloyl group. This is typically achieved through a nucleophilic acyl substitution reaction.

Nucleophilic Substitution Reactions with Acryloyl Halides

The reaction of beta-alanine with an acryloyl halide, such as acryloyl chloride, is a well-established method for the synthesis of this compound. This reaction is a classic example of a nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions. byjus.comwikipedia.orgquora.com In this reaction, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acryloyl chloride. The subsequent loss of a chloride ion results in the formation of the this compound product.

The reaction is typically conducted in the presence of a base, such as sodium hydroxide (B78521), which serves two main purposes. Firstly, it neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. This is crucial as the presence of acid can protonate the unreacted amine, rendering it non-nucleophilic and thus halting the reaction. Secondly, the base helps to maintain an alkaline pH, which can enhance the nucleophilicity of the amino group. byjus.comquora.com

The general mechanism for the Schotten-Baumann reaction can be summarized in the following steps:

The nucleophilic nitrogen atom of beta-alanine attacks the carbonyl carbon of acryloyl chloride.

A tetrahedral intermediate is formed.

The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion.

A proton is removed from the nitrogen atom by the base, yielding the final amide product. byjus.com

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are often adjusted include temperature, pH, stoichiometry of reactants, and the choice of solvent.

The reaction is often carried out in a two-phase solvent system, consisting of an aqueous phase and an organic phase. wikipedia.org The beta-alanine is dissolved in the aqueous phase, often with the base, while the acryloyl chloride is dissolved in an organic solvent such as dichloromethane (B109758) or diethyl ether. wikipedia.org This biphasic system helps to control the reaction rate and minimize side reactions, such as the hydrolysis of the acryloyl chloride.

Temperature control is also critical. The reaction is typically carried out at low temperatures, often between 0 and 5°C, to minimize the hydrolysis of the acryloyl chloride and to control the exothermic nature of the reaction. nih.gov The pH of the aqueous phase is generally maintained in the alkaline range to ensure the amino group of beta-alanine is deprotonated and thus nucleophilic.

The stoichiometry of the reactants is another important factor. An excess of the acylating agent is sometimes used to ensure complete conversion of the beta-alanine. However, this can lead to the formation of byproducts and complicate the purification process. Therefore, a careful balance of the reactant ratios is necessary.

ParameterOptimized ConditionRationale
Temperature 0-5°CMinimizes hydrolysis of acryloyl chloride and controls exothermicity. nih.gov
pH Alkaline (8-10)Ensures the amino group is deprotonated and nucleophilic.
Solvent Biphasic (e.g., Water/Dichloromethane)Controls reaction rate and minimizes side reactions. wikipedia.org
Base Sodium HydroxideNeutralizes HCl byproduct and maintains pH. byjus.comquora.com

Yield and Purity Enhancement Strategies

Several strategies can be employed to enhance the yield and purity of this compound. One common approach is the slow, dropwise addition of the acryloyl chloride to the reaction mixture. This helps to maintain a low concentration of the acylating agent at any given time, which can reduce the likelihood of side reactions.

Purification of the final product is often achieved through recrystallization. After the reaction is complete, the product is typically isolated by acidification of the reaction mixture, which causes the this compound to precipitate out of the solution. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

The purity of the final product can be assessed using various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and chromatography. Impurities that may be present include unreacted beta-alanine, acrylic acid (from the hydrolysis of acryloyl chloride), and poly(acrylic acid).

Alternative Synthetic Routes and Precursor Derivatization

While direct acrylation of beta-alanine is a common method, alternative synthetic routes have also been explored. These methods often involve the use of different starting materials or synthetic strategies.

Approaches Utilizing Acrylonitrile (B1666552) Precursors

Acrylonitrile is a key precursor in the industrial synthesis of beta-alanine. nih.govfrontiersin.orgnjchm.com Therefore, it is conceivable to develop a synthetic route to this compound that starts from acrylonitrile. One potential pathway involves the initial synthesis of beta-aminopropionitrile from acrylonitrile and ammonia (B1221849). njchm.com The beta-aminopropionitrile can then be hydrolyzed to beta-alanine, which can subsequently be acryloylated as described above.

Alternatively, a more direct route could involve the acryloylation of beta-aminopropionitrile to form N-acryloyl-beta-aminopropionitrile. This intermediate could then be hydrolyzed to yield this compound. A similar approach has been described in a patent for the synthesis of N-acryloyl-alpha-amino acids, which involves the acryloylation of an aminonitrile followed by hydrolysis. google.com This "one-pot" procedure could potentially be adapted for the synthesis of this compound. google.com

The synthesis of beta-alanine from acrylonitrile can be achieved through two main methods: direct amination and ammoniation followed by hydrolysis. frontiersin.orgnjchm.com

Direct Amination: Acrylonitrile reacts with ammonia at high temperature and pressure to directly produce beta-alanine. frontiersin.org

Ammoniation and Hydrolysis: Acrylonitrile first reacts with ammonia to form beta-aminopropionitrile, which is then hydrolyzed under acidic or basic conditions to yield beta-alanine. frontiersin.orgnjchm.com

PrecursorIntermediateFinal Product
AcrylonitrileBeta-aminopropionitrileBeta-alanine
Beta-aminopropionitrileN-acryloyl-beta-aminopropionitrileThis compound

Enzymatic Synthesis Pathways for N-Acryloyl Amino Acids

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases are a class of enzymes that have been shown to be effective catalysts for amidation reactions. nih.gov The use of lipases for the synthesis of N-acyl amino acids has been explored, and this approach could potentially be applied to the synthesis of this compound.

The enzymatic synthesis would likely involve the reaction of beta-alanine with an activated form of acrylic acid, such as an acrylic acid ester. The lipase (B570770) would catalyze the formation of the amide bond between the amino group of beta-alanine and the carbonyl group of the acrylic acid derivative. One of the key advantages of enzymatic synthesis is the high selectivity of the enzymes, which can lead to a reduction in byproducts and a simplification of the purification process. nih.gov

Another class of enzymes that has been used for the synthesis of N-acryloyl-terminated peptides is proteases, such as papain. nih.gov These enzymes can catalyze the formation of peptide bonds in a kinetically controlled process. This approach has been used to synthesize N-acryloyl functionalized oligopeptides in a one-pot aqueous reaction. nih.gov While this has been demonstrated for the synthesis of oligopeptides, the principle could be adapted for the direct acryloylation of a single amino acid like beta-alanine.

The enzymatic approach offers several potential benefits, including mild reaction conditions (ambient temperature and neutral pH), high specificity, and reduced environmental impact. However, challenges such as enzyme stability, cost, and the need for specialized equipment may need to be addressed for large-scale industrial applications.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and related N-acyl amino acids aims to create more sustainable and environmentally benign processes. Traditional synthetic routes often rely on harsh chemicals and generate significant waste, prompting researchers to explore greener alternatives that emphasize atom economy, the use of renewable resources, and milder reaction conditions.

A primary focus of green synthesis in this area is the move away from conventional chemical methods, such as the Schotten-Baumann reaction, which typically involves the use of toxic and corrosive reagents like acryloyl chloride in the presence of an organic solvent and a base to quench the resulting acid. google.com This process has a lower atom economy, as the quenching agent (e.g., triethylamine) is consumed and converted into a salt byproduct. google.comprimescholars.com

In contrast, biocatalysis has emerged as a powerful green alternative for forming the amide bond in N-acryloyl amino acids. nih.gov Enzyme-catalyzed biotransformations are highly desirable as they can be performed in aqueous solutions under mild conditions, avoiding the need for toxic chlorinating agents and organic solvents. nih.govrsc.org This approach aligns with several core principles of green chemistry, including the use of safer solvents and reaction conditions, and enhancing energy efficiency.

Proteases, such as papain, have been successfully employed in the chemoenzymatic synthesis of N-acryloyl-functionalized oligopeptides. acs.orgnih.gov This method, known as protease-catalyzed peptide synthesis (PCPS), facilitates the formation of peptide bonds in a one-pot, aqueous reaction. acs.orgnih.gov The process is considered atom-economical, as it proceeds through kinetically controlled tandem aminolysis reactions, minimizing waste. rsc.org

The advantages of enzymatic synthesis over traditional chemical routes can be summarized by comparing key reaction parameters. Biocatalytic methods offer improved environmental performance by eliminating hazardous reagents and byproducts.

ParameterTraditional Chemical Synthesis (e.g., Schotten-Baumann)Green Biocatalytic Synthesis (e.g., PCPS)
Acylating Agent Acryloyl chlorideAmino acid esters (as acyl donors)
Catalyst/Promoter Stoichiometric base (e.g., triethylamine)Enzyme (e.g., Papain, Lipase) nih.govrsc.org
Solvent Organic solvents (e.g., Chloroform, THF) rsc.orgrdd.edu.iqAqueous buffer solutions rsc.orgacs.org
Temperature Often requires low temperatures (e.g., 0 °C) google.comMild conditions (e.g., 25-40 °C) rsc.org
Key Byproducts Hydrochloride salts (e.g., triethylamine (B128534) hydrochloride)Water
Atom Economy Lower, due to the use of a quenching agent primescholars.comHigher, described as an "atom-economical" process rsc.org

Research into ATP-dependent enzymes, such as those in the ANL (acyl-CoA synthetase, NRPS adenylation domain, and luciferase) superfamily, presents another frontier for the green synthesis of N-acyl amides. nih.gov These enzymes activate carboxylic acids via an acyl-adenylate intermediate, offering a highly specific and efficient biological alternative to chemical activation methods. nih.govnih.gov

Polymerization Pathways and Mechanisms of N Acryloyl Beta Alanine

Homopolymerization Studies

Homopolymerization of N-acryloyl-beta-alanine and related N-acryloyl amino acids involves the chain-growth addition of identical monomer units. The methods employed for this process range from conventional free-radical polymerization to more advanced controlled/living radical polymerization techniques, which offer precise control over the polymer structure.

Free Radical Polymerization (FRP) of this compound

Conventional free radical polymerization (FRP) is a common method for synthesizing polymers from vinyl monomers like N-acryloyl amino acids. This process typically involves an initiator that generates free radicals, which then propagate by adding to the double bond of the monomer. While a large number of polymers have been created from N-terminus modified amino acid-based vinylic monomers using FRP, this method often results in polymers with broad molecular weight distributions and limited architectural control. researchgate.net For instance, the free-radical polymerization of N-acryloyl glycinamide (B1583983) and its chiral analog, N-acryloyl l-alaninamide (B112954), has been conducted using isopropanol (B130326) as a transfer agent to manage molecular weights. mdpi.com

Controlled/Living Radical Polymerization (CRP/LRP) Techniques

To overcome the limitations of conventional FRP, controlled/living radical polymerization (CRP/LRP) techniques are employed. These methods allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. The key feature of CRP/LRP is the establishment of a dynamic equilibrium between a small number of active propagating chains and a majority of dormant species. sigmaaldrich.com

RAFT polymerization is a versatile CRP/LRP technique that can be applied to a wide range of monomers, including functional acrylamides, in various solvents like water. researchgate.netresearchgate.net The process utilizes a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization via a reversible chain transfer mechanism. semanticscholar.org

Chiral homo- and block copolymers based on the enantiomeric monomers N-acryloyl-l-alanine (ALAL) and N-acryloyl-d-alanine (ADAL) have been successfully prepared directly in water using RAFT. publish.csiro.aupublish.csiro.au These polymerizations demonstrated a controlled fashion, yielding polymers with targeted molecular weights and narrow molecular weight distributions. publish.csiro.au For the polymerization of N-acryloyl-l-phenylalanine, a dithiocarbamate-type RAFT agent proved effective in methanol (B129727) for producing polymers with narrow polydispersity. researchgate.net The controlled nature of the polymerization was confirmed by the linear relationship between molecular weight and conversion. acs.org

Below is a table summarizing the experimental conditions for the RAFT polymerization of N-acryloyl-l-alanine (ALAL) and N-acryloyl-d-alanine (ADAL).

Table 1: RAFT Polymerization of N-acryloyl Amino Acids

Monomer CTA Initiator Solvent [M]₀/[CTA]₀ [CTA]₀/[I]₀ Temperature (°C)
N-acryloyl-L-alanine (ALAL) 4-cyanopentanoic acid dithiobenzoate V-501 Water 140:1 - 225:1 5:1 70

Data sourced from references publish.csiro.aupublish.csiro.au.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique for synthesizing well-defined polymers. sigmaaldrich.com It involves the reversible activation and deactivation of propagating radicals by a transition metal complex, typically copper-based. inter-chem.pl

The homopolymerization of N-acryloyl-L-alanine (AAla) has been successfully carried out via ATRP at room temperature. nih.govresearchgate.netresearchgate.netscispace.com These studies utilized different initiators and solvent systems to produce optically active, biocompatible polymers in good yields with narrow molecular weight distributions. nih.govscispace.com The number average molecular weight of the resulting poly(N-acryloyl-L-alanine) increased linearly with monomer conversion, and polydispersity values were low, indicating a well-controlled polymerization process. nih.govscispace.com

The following table details the conditions used for the ATRP of N-acryloyl-L-alanine (AAla).

Table 2: ATRP of N-acryloyl-L-alanine (AAla)

Initiator Ligand Catalyst Solvent Temperature
2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) Cu(I)Br Water, Methanol/Water, Methanol Room Temp.

Data sourced from references nih.govresearchgate.netresearchgate.netscispace.com.

PET-RAFT polymerization is a more recent advancement that uses visible light to mediate the RAFT process, often with the aid of a photocatalyst. ornl.govornl.gov This technique offers several advantages, including the ability to conduct polymerizations under mild, ambient conditions and the use of "green" solvents. ornl.govornl.govrsc.org PET-RAFT maintains the ability to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions (Mw/Mn < 1.20). rsc.org

This method has been successfully used to polymerize a variety of N-acryloyl amino acid monomers. rsc.org The versatility of the process has been demonstrated by investigating different solvents, RAFT agents, and photocatalysts. rsc.org For instance, photocatalysts like tris[2-phenylpyridinato-C2,N]iridium(III) (Ir(ppy)₃) and zinc tetraphenylporphyrin (B126558) (ZnTPP) have been used to generate catalytic pathways proceeding through energy transfer or electron transfer, respectively. nih.gov This approach allows for the direct polymerization of amino acid monomers with unprotected carboxylic acid groups in solvents like methanol, providing a straightforward route to well-defined homopolymers and block copolymers. rsc.org

Table 3: Components in PET-RAFT Polymerization of N-acryloyl Amino Acids

Component Examples Purpose
Monomer N-acryloyl amino acids Building block of the polymer
RAFT Agent Trithiocarbonates, Dithiobenzoates Controls polymerization, determines end-group
Photocatalyst Ir(ppy)₃, ZnTPP Absorbs light and initiates the polymerization
Solvent Methanol, Dimethylformamide (DMF) Dissolves reactants

Data sourced from references rsc.orgnih.gov.

Kinetic Investigations of Homopolymerization

Kinetic studies are crucial for understanding the mechanism and controlling the outcome of polymerization reactions. In the context of the homopolymerization of N-acryloyl amino acids, kinetic investigations have been integral to confirming the "living" or controlled nature of the various polymerization techniques.

For the ATRP of N-acryloyl-L-alanine, kinetic plots show a linear increase in the natural logarithm of the initial monomer concentration over the current monomer concentration (ln([M]₀/[M]t)) versus time. This linearity indicates that the concentration of active propagating radicals remains constant throughout the polymerization, a key feature of a controlled process. researchgate.net Similarly, the molecular weight of the polymer has been observed to increase linearly with monomer conversion, further supporting the living character of the ATRP system. nih.govscispace.com

In RAFT polymerization of monomers like N-acryloyl-l-phenylalanine methyl ester, a linear relationship between molecular weight and conversion has also been established, confirming the controlled nature of the polymerization. acs.org Kinetic analysis of RAFT polymerizations can be complex, with factors such as the choice of CTA, initiator concentration, and temperature influencing the rate of polymerization and the degree of control. researchgate.netsemanticscholar.org

For photoinduced RAFT (PET-RAFT) polymerizations, kinetics can be tuned by modulating the light intensity and wavelength. mdpi.com Kinetic investigations of photoiniferter-RAFT polymerizations of model monomers like methyl acrylate (B77674) have shown that the structure of the RAFT agent and the stability of the propagating radical significantly affect the polymerization rate. rsc.org

Influence of Initiator Systems and Monomer Concentration

The selection of the initiator system and the concentration of the monomer are critical parameters that significantly dictate the outcome of the polymerization of this compound and its analogs. These factors control the polymerization rate, the molecular weight of the resulting polymer, and the molecular weight distribution (polydispersity).

In conventional free radical polymerization, thermal initiators are commonly employed. For the copolymerization of N-acryloyl l-alaninamide with N-acryloyl glycinamide in water, a water-soluble initiator like potassium persulfate is effective. mdpi.com In such systems, a chain transfer agent, such as isopropanol, can be used to regulate the molecular weight of the resulting copolymers. mdpi.com The concentration of the monomer also plays a crucial role; for instance, a total monomer concentration of 0.5 mol/dm³ has been successfully used in aqueous copolymerization. mdpi.com

Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), offer more precise control over the polymer architecture. For the homopolymerization of N-acryloyl-L-alanine (a close analog of this compound), ATRP has been successfully carried out using various initiator and catalyst systems at room temperature. nih.gov The choice of initiator can be adapted to the solvent system. For example, 2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) and sodium-4-(bromomethyl)benzoate (SBB) have been used as effective initiators. nih.govresearchgate.net The concentration of the monomer in these controlled polymerizations can be relatively high, with values such as 3.495 M being reported for reactions in a methanol/water mixture. nih.gov The use of these controlled techniques typically yields polymers with narrow molecular weight distributions and predictable molecular weights based on the monomer-to-initiator ratio. nih.gov

The table below summarizes initiator systems used in the polymerization of this compound and its close analogs.

Polymerization TypeMonomer(s)Initiator SystemMonomer Conc.MediumRef.
Free RadicalN-acryloyl glycinamide / N-acryloyl l-alaninamidePotassium Persulfate / Isopropanol (CTA)0.5 mol/dm³Water mdpi.com
ATRPN-acryloyl-L-alanine2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) / CuBr / bpy-Water, Methanol nih.gov
ATRPN-acryloyl-L-alaninesodium-4-(bromomethyl)benzoate (SBB) / CuBr / bpy3.495 MMethanol/Water nih.gov
PET-RAFTVarious N-acryloyl amino acidsPhotocatalyst (e.g., Ir(ppy)₃)-Methanol rsc.org

Copolymerization Strategies

Copolymerization extends the range of properties achievable from this compound by incorporating other monomers into the polymer chain. This allows for the tuning of characteristics such as hydrophilicity, charge, and stimuli-responsiveness.

Statistical Copolymerization with Vinyl Monomers

In statistical copolymerization, two or more monomers are polymerized simultaneously, resulting in a random distribution of monomer units along the polymer chain, governed by their respective reactivity ratios.

A notable example involves the free radical copolymerization of N-acryloyl l-alaninamide (NAlALA) with N-acryloyl glycinamide (NAGA) in aqueous media. mdpi.com This process, initiated by potassium persulfate, yields copolymers where the final composition in alaninamide-derived units is very close to the monomer composition in the feed. mdpi.com This suggests that the reactivities of the two N-acryloyl monomers are comparable, leading to a relatively random incorporation. Such copolymers are of interest for creating thermo-responsive hydrogels, where the inclusion of the more hydrophobic alaninamide units can modify the gelation temperature and consistency. mdpi.com

While specific studies on the statistical copolymerization of this compound with common vinyl monomers like styrenes or acrylates are not detailed in the provided sources, the principles of radical polymerization suggest its feasibility. The properties of the resulting copolymers would be an average of the properties of the corresponding homopolymers, weighted by their composition.

Block Copolymer Synthesis via Living Polymerization Techniques

Living polymerization techniques, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing well-defined block copolymers containing N-acryloyl amino acid segments. rsc.org These methods allow for the sequential polymerization of different monomers, leading to distinct blocks within a single polymer chain.

A prime example is the synthesis of chiral block copolymers using the enantiomeric monomers N-acryloyl-l-alanine (ALAL) and N-acryloyl-d-alanine (ADAL). publish.csiro.auresearchgate.net These polymerizations can be conducted directly in water using a suitable chain transfer agent (CTA). First, a homopolymer of one enantiomer is synthesized, such as P(ALAL). This polymer, which remains "living" with an active CTA end-group, is then used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of the second monomer, ADAL. This chain extension process results in the formation of a well-defined diblock copolymer, P(ALAL)-b-P(ADAL), with a targeted molecular weight and a narrow molecular weight distribution. publish.csiro.auresearchgate.net

Furthermore, photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been employed to create a variety of well-defined homo- and di-block amino acid-based polymers in methanol under mild conditions. rsc.org This highlights the versatility of living polymerization methods in creating complex architectures from N-acryloyl amino acid monomers.

Graft Copolymerization Approaches

Graft copolymers are branched structures consisting of a main polymer backbone with one or more side chains (grafts) that have a different composition. These can be synthesized by "grafting-from," "grafting-to," or "grafting-through" methods.

An example of a "grafting-to" approach is seen in the modification of chitosan (B1678972) microspheres. In this method, poly(N-methacryloyl-L-alanine acid) chains, a related amino acid-based polymer, are grafted onto the surface of tartaric acid-crosslinked chitosan microspheres. nih.gov The grafting is achieved through a free-radical polymerization initiated by an ammonium (B1175870) persulfate (APS) and sodium bisulfite (SBS) redox pair, where the pre-formed chitosan acts as the backbone. nih.gov

The concept of "grafting-through" involves copolymerizing a macromonomer (a polymer chain with a polymerizable end-group) with other monomers. The acryloyl group of this compound itself can be polymerized using reversible deactivation radical polymerization strategies to create branched or graft-like structures. nih.gov For instance, N-acryloyl functionalized oligopeptides can act as macromonomers that are polymerized through their vinyl group to form polymers with peptide side chains. nih.gov

Reactivity Ratios and Comonomer Incorporation Studies

Reactivity ratios (r₁ and r₂) are key parameters in copolymerization that describe the relative reactivity of a propagating polymer chain ending in one monomer unit towards adding the same monomer (r₁) versus the other monomer (r₂). These values determine the distribution of monomer units in the final copolymer.

While specific reactivity ratios for the copolymerization of this compound were not found in the provided search results, data from related systems offer valuable insights. For example, studies on the copolymerization of N-carboxy-anhydrides (NCAs) of various amino acids show that the side chain of the amino acid significantly influences reactivity. core.ac.uk As shown in the table below, in the copolymerization of γ-benzyl-L-glutamate (r₁) with other amino acid NCAs (r₂), the r₁ value is consistently greater than 1, while r₂ is less than 1. This indicates that the poly(γ-benzyl-L-glutamate) propagating chain prefers to add another γ-benzyl-L-glutamate monomer rather than the comonomer, which can lead to the formation of block-like or gradient copolymer structures rather than purely random ones. core.ac.uk The differences in reactivity are attributed to factors like the stereochemistry and polarity of the monomer side chains. core.ac.uk

Monomer 1 (M₁)Monomer 2 (M₂)r₁r₂Copolymer TypeRef.
γ-Benzyl-L-glutamate (NCA)L-Leucine (NCA)2.650.38Block-like core.ac.uk
γ-Benzyl-L-glutamate (NCA)L-Alanine (NCA)2.360.50Block-like core.ac.uk
γ-Benzyl-L-glutamate (NCA)L-Phenylalanine (NCA)1.640.59Block-like core.ac.uk

Polymerization in Diverse Media

The choice of solvent or reaction medium is a critical factor in the polymerization of this compound, as it can influence monomer and polymer solubility, catalyst activity, and the final polymer properties. Due to the hydrophilic nature of the beta-alanine (B559535) moiety, this monomer and its resulting polymer can be processed in a variety of polar solvents.

Aqueous media are particularly relevant for biological applications. The RAFT polymerization of N-acryloyl-l-alanine and N-acryloyl-d-alanine has been successfully performed directly in water to create well-controlled homopolymers and block copolymers. publish.csiro.auresearchgate.net Similarly, the free radical copolymerization of N-acryloyl l-alaninamide and N-acryloyl glycinamide is effectively conducted in deionized water. mdpi.com

Organic solvents and their mixtures with water are also widely used. ATRP of N-acryloyl-L-alanine has been demonstrated in pure water, pure methanol, and in a 50/50 methanol/water mixture, showcasing the versatility of the system. nih.gov The use of methanol as a solvent has also been reported for the PET-RAFT polymerization of various N-acryloyl amino acids. rsc.org For related monomers like N-acryloyl-l-phenylalanine methyl ester, RAFT polymerization has been carried out in solvents such as dioxane and methanol-toluene mixtures. acs.org

In some cases, precipitation polymerization is employed, where the polymerization is initiated in a solvent in which the monomer is soluble but the resulting polymer is not. For example, poly(acryloyl beta-alanine) has been synthesized via precipitation polymerization in tetrahydrofuran (B95107) (THF), a less polar organic solvent. rsc.org

Aqueous Phase Polymerization

Due to the inherent water solubility of the this compound monomer, aqueous phase polymerization is a common and environmentally favorable method for synthesizing its corresponding polymer. This approach is particularly well-suited for controlled radical polymerization techniques, which allow for the precise synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Prominent among these techniques are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP): Well-defined poly(this compound) can be synthesized directly via ATRP in aqueous media, sometimes under conditions approaching physiological states. acs.orgresearchgate.net This method typically involves a transition metal complex (e.g., a copper halide) as a catalyst, which reversibly activates and deactivates the growing polymer chains through a halogen atom transfer process. The use of water-soluble initiators is crucial for homogenous polymerization in this phase. acs.orgresearchgate.net Studies on the closely related N-acryloyl-L-alanine (AAla) have demonstrated that ATRP can be successfully carried out at room temperature in pure water or methanol/water mixtures using initiators like 2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) or sodium-4-(bromomethyl)benzoate (SBB). nih.govresearchgate.netresearchgate.net These reactions yield biocompatible, optically active polymers with good yield and low polydispersity. nih.gov

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Aqueous RAFT polymerization is another powerful tool for producing well-defined polymers from this compound and its enantiomeric analogs. researchgate.net This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization, offering excellent control over the final polymer structure. Chiral homo- and block copolymers based on N-acryloyl-L-alanine and N-acryloyl-D-alanine have been prepared directly in water using RAFT. researchgate.net The process is effective in producing polymers with targeted molecular weights and narrow molecular weight distributions (Đ < 1.20). researchgate.netwangxing-lab.comrsc.org Furthermore, photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization has been used to polymerize various N-acryloyl amino acid monomers under mild conditions, highlighting the versatility of RAFT. wangxing-lab.comrsc.org

Conventional free radical polymerization can also be performed in water. For instance, copolymers containing N-acryloyl alaninamide have been synthesized in water at 60 °C using potassium persulfate as the initiator. researchgate.net

Polymerization TypeMonomer(s)Initiator / Chain Transfer Agent (CTA)SolventKey FindingsReference(s)
ATRP N-acryloyl-L-alanine (AAla)Sodium-4-(bromomethyl)benzoate (SBB) / CuBr50/50 Methanol/WaterControlled polymerization at room temp; narrow molecular weight distribution. nih.govresearchgate.net
ATRP N-acryloyl-L-alanine (AAla)2-hydroxyethyl-2'-methyl-2'-bromopropionate (HMB) / CuBrPure WaterResulted in optically active homopolymer in good yield with low polydispersity. nih.gov
RAFT N-acryloyl-L-alanine (ALAL), N-acryloyl-D-alanine (ADAL)Specific CTA used with V-501 initiatorWaterControlled polymerization producing homo- and block copolymers with narrow molecular weight distributions. researchgate.net
PET-RAFT Various N-acryloyl amino acidsVarious RAFT agents and photocatalystsMethanol, WaterRobust and versatile process yielding polymers with Mw/Mn < 1.20 under mild conditions. wangxing-lab.comrsc.org
Free Radical N-acryloyl glycinamide, N-acryloyl l-alaninamidePotassium persulfate (KPS)WaterCopolymers synthesized at 60°C; molecular weight controlled with isopropanol as a transfer agent. researchgate.net

Emulsion and Dispersion Polymerization Techniques

While common for many industrial polymers, traditional emulsion polymerization of this compound is not extensively documented in scientific literature. Emulsion polymerization typically involves dispersing a water-insoluble monomer in an aqueous phase with the aid of a surfactant, forming micelles where polymerization occurs. Given that this compound is water-soluble, this specific pathway is less conventional.

However, a related heterogeneous technique, precipitation polymerization , has been successfully used. This method is a form of dispersion polymerization where the monomer is soluble in the polymerization medium, but the resulting polymer is not. This insolubility causes the polymer to precipitate as it forms.

Research has shown that poly(acryloyl beta-alanine) can be synthesized via precipitation polymerization in tetrahydrofuran (THF). researchgate.net In this process, the monomer and a suitable initiator are dissolved in THF. As the polymerization proceeds, the growing poly(acryloyl beta-alanine) chains become insoluble in the organic solvent and precipitate out of the solution, forming solid polymer particles. researchgate.net This method provides a straightforward route to obtaining the polymer in a solid, easily collected form.

Polymerization TypeMonomerInitiatorSolventMechanism/OutcomeReference(s)
Precipitation This compoundNot specified, typical radical initiator (e.g., AIBN)Tetrahydrofuran (THF)Polymer is insoluble in THF and precipitates upon formation. researchgate.net

Bulk and Solution Polymerization Considerations

Polymerization of this compound can also be conducted in solution using organic solvents or in bulk, without any solvent.

Solution Polymerization: Solution polymerization offers a homogeneous reaction environment when a suitable solvent is chosen that dissolves the monomer, initiator, and the resulting polymer. For N-acryloyl amino acids, various organic solvents have been used effectively.

Methanol: The polymerization of N-acryloyl amino acid monomers with unprotected carboxylic acid groups has been successfully carried out in methanol using PET-RAFT, yielding well-defined polymers. wangxing-lab.comrsc.org ATRP of N-acryloyl-L-alanine has also been performed in pure methanol, demonstrating good control over the reaction. nih.gov

Dioxane: The RAFT polymerization of N-acryloyl-l-phenylalanine methyl ester, a related monomer, was shown to be well-controlled in dioxane at 60 °C. acs.org

Tetrahydrofuran (THF): As noted previously, THF can be used as a solvent, but for poly(acryloyl beta-alanine), it leads to precipitation polymerization rather than a homogeneous solution process. researchgate.net

A primary consideration in solution polymerization is the selection of a solvent that does not interfere with the polymerization chemistry (e.g., via chain transfer) unless intended. The process generally allows for good heat dissipation but requires a final step for solvent removal.

Bulk Polymerization: Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method is efficient as it maximizes the concentration of the monomer, potentially leading to high reaction rates and high molecular weight polymers. acs.orgresearchgate.net However, there are significant considerations:

Viscosity: As polymerization proceeds, the viscosity of the reaction mixture can increase dramatically, which can hinder heat dissipation and lead to localized overheating.

Autoacceleration: The increase in viscosity can trap growing radical chains, reducing the rate of termination. This phenomenon, known as the Trommsdorff effect or gel effect, causes a rapid and often uncontrolled increase in the polymerization rate and molecular weight.

Solidification: For monomers like this compound, the resulting polymer is a solid. The reaction medium can solidify completely, which can make the product difficult to handle and remove from the reactor. acs.org

For related acrylamide (B121943) derivatives, bulk polymerization has been used to create materials for applications like coatings, avoiding issues related to solvent voids and environmental pollution. acs.orgresearchgate.net

Polymerization TypeMonomerInitiator/MethodSolventKey ConsiderationsReference(s)
Solution (ATRP) N-acryloyl-L-alanine (AAla)HMB / CuBrMethanolHomogeneous reaction, good control over polymer characteristics. nih.gov
Solution (RAFT) N-acryloyl-l-phenylalanine methyl esterDithioester CTADioxaneControlled polymerization confirmed by linear kinetics and narrow polydispersity. acs.org
Solution (PET-RAFT) N-acryloyl amino acidsPhotocatalyst / RAFT agentMethanolFacile approach for preparing well-defined homo- and di-block polymers. wangxing-lab.comrsc.org
Bulk Acrylamide derivativesPhotoinitiator or NucleophileNoneAvoids solvents but poses challenges with heat transfer, high viscosity, and potential for autoacceleration. acs.orgresearchgate.netacs.org

Advanced Material Characterization of Poly N Acryloyl Beta Alanine and Copolymers

Chromatographic and Thermal Analysis of Polymeric Constructs

These methods provide insights into the macroscopic properties of the polymers, such as their size, size distribution, and behavior in response to temperature changes.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight and molecular weight distribution of polymers. lcms.czagilent.com This analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). alfa-chemistry.com

Controlled polymerization techniques like RAFT polymerization are often employed to synthesize poly(N-acryloyl amino acid)s with well-defined molecular weights and narrow molecular weight distributions (PDI < 1.20). rsc.org GPC is used to demonstrate the "living" character of the polymerization by showing a linear increase in molecular weight with monomer conversion while maintaining a low PDI. rsc.org The choice of eluent is critical; for example, dimethylacetamide (DMAc) is often used for analyzing polar polymers like poly(N-acryloyl amino acid)s. lcms.cz

Table 3: Example GPC Data for Polymers Synthesized via PET-RAFT Polymerization Data adapted from a study on various poly(N-acryloyl amino acid)s. rsc.org

PolymerMn,GPC ( g/mol )Mw/Mn (PDI)
Poly(N-Acryloyl-L-Valine methyl ester)12,5001.15
Poly(N-Acryloyl-D-Phenylalanine)15,2001.18
Poly(N-Acryloyl-L-Serine)11,8001.19
Poly(N-Acryloyl-D-Aspartic acid)10,9001.17

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. eag.com For amorphous or semi-crystalline polymers, DSC is primarily used to determine the glass transition temperature (Tg), which is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.deresearchgate.net

The Tg is a critical property that influences the mechanical properties and processing conditions of the polymer. It appears as a step-like change in the heat flow curve from the DSC experiment. hu-berlin.de For copolymers, the Tg can be influenced by the composition and miscibility of the monomer units. bohrium.com For example, introducing more flexible side chains can lower the Tg. taylorfrancis.com In copolymers of poly(β-alanine-co-3-hydroxybutyrate), the Tg shifts between 0°C and 10°C, indicating the presence of ester blocks in the main chain. taylorfrancis.com DSC can also be used to study other thermal events like crystallization and melting, although these are less common for the typically amorphous polymers derived from N-acryloyl amino acids.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of polymers by measuring the change in mass as a function of temperature. For PABalanine and its related copolymers, TGA provides insights into their decomposition profiles, which is vital for determining their processing and operational temperature limits.

The thermal degradation of polymers typically occurs in distinct stages. For hydrophilic polymers like those derived from N-acryloyl-amino acids, the initial weight loss, usually below 150°C, is attributed to the evaporation of absorbed water. The primary decomposition of the polymer backbone and side chains occurs at higher temperatures.

In a study of poly(N-methacryloyl-L-alanine acid) grafted tartaric acid-crosslinked chitosan (B1678972) microspheres (PNMA-TACS), a material with structural similarities to PABalanine copolymers, TGA revealed a multi-stage decomposition process. nih.gov An initial weight loss of 12.3% below 100°C was due to water evaporation. A subsequent loss of 12.1% between 110°C and 210°C was attributed to the decomposition of smaller monomer molecules. nih.gov The final and most significant weight loss occurred at higher temperatures, corresponding to the degradation of the main polymer chains. nih.gov

For blends of poly-β-alanine (PBA), a constitutional isomer of PABalanine, with poly(3-hydroxypropionate) (PHP), TGA demonstrated that the thermal stability is influenced by the blend composition. dergipark.org.tr Neat PBA exhibits high thermal resistance, melting with decomposition above 350°C. dergipark.org.tr In the blends, the decomposition temperature corresponding to the PBA component increases with its content in the blend, indicating that the polyamide structure imparts significant thermal stability. dergipark.org.tr The activation energy for the thermal decomposition of these blends was found to increase significantly with a higher PBA content, rising from 86.125 kJ/mol to 224.14 kJ/mol. dergipark.org.tr

These findings suggest that poly(N-acryloyl-beta-alanine) is expected to exhibit robust thermal stability, with decomposition temperatures well above 200°C, a characteristic feature of polyamides and related structures.

Table 1: TGA Decomposition Stages for Poly(N-methacryloyl-L-alanine acid) Grafted Chitosan Microspheres (PNMA-TACS)

Decomposition Stage Temperature Range (°C) Weight Loss (%) Attributed To
1 30 - 100 12.3 Evaporation of water
2 110 - 210 12.1 Decomposition of small monomer molecules

Data sourced from a study on a related poly(N-methacryloyl-L-alanine acid) copolymer system. nih.gov

Morphological and Supramolecular Characterization

The morphology and supramolecular organization of PABalanine polymers and hydrogels at various length scales are crucial determinants of their macroscopic properties. Techniques such as atomic force microscopy (AFM), transmission and scanning electron microscopy (TEM/SEM), dynamic light scattering (DLS), and X-ray diffraction (XRD) provide a holistic understanding of their structure.

Atomic Force Microscopy (AFM) for Surface Topography and Aggregate Structure

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a material's surface topography. For PABalanine hydrogels and films, AFM can reveal details about surface roughness, porosity, and the formation of polymer aggregates, which are critical for applications in biomaterials and coatings. nih.govuakron.edu

AFM studies on hydrogels often show a uniform and flat surface at the microscale. uakron.edu For instance, investigations into poly(ethylene glycol) (PEG) hydrogels revealed a surface roughness of approximately ±494 nm over a 20µm scan area. uakron.edu For hydrogels based on polysaccharides, AFM has been used to visualize surface morphology, showing that surface roughness can be tailored by altering the composition. nih.gov It is expected that PABalanine hydrogels would also present a relatively smooth and uniform surface, with nanoscale features dependent on the crosslinking density and hydration state. Nanoindentation studies using AFM can also probe the mechanical properties at the nanoscale, providing maps of the elastic modulus across the hydrogel surface. uakron.edubiorxiv.org

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Visualization

Electron microscopy techniques, including TEM and SEM, are indispensable for visualizing the internal and surface morphology of polymer nanostructures and hydrogel networks.

SEM is particularly useful for examining the surface morphology and porous structure of hydrogels. In the characterization of poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres, SEM images showed spherical or nearly spherical particles. nih.gov The surface of the modified microspheres appeared rougher with slight protuberances and a porous structure compared to the unmodified microspheres, which is beneficial for applications requiring a high surface area. nih.gov It is anticipated that SEM analysis of PABalanine hydrogels would reveal a porous, interconnected network structure, with the pore size being a key parameter influenced by the polymer concentration and crosslinking ratio.

TEM provides higher resolution imaging of the internal structure and can visualize individual polymer aggregates or nanoparticles. researchgate.netresearchgate.net For amphiphilic copolymers capable of self-assembly, TEM can confirm the formation of micelles or other nanostructures in solution. For example, TEM has been used to visualize the core-shell structure of nanofibers and the formation of various nanostructures like nanofibers, nanotubes, and hollow microspheres in polyaniline systems. researchgate.net Should PABalanine be incorporated into block copolymers, TEM would be a key tool to visualize the resulting self-assembled nanostructures.

Dynamic Light Scattering (DLS) for Hydrodynamic Size and Aggregation Behavior

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the hydrodynamic size of particles or polymer coils in solution, such as micelles, aggregates, or individual polymer chains. It provides valuable information on the solution behavior and stability of PABalanine and its copolymers.

For amphiphilic copolymers that self-assemble in aqueous solutions, DLS is used to determine the size and size distribution of the resulting micelles or aggregates. Studies on hydrophobically modified polysulfobetaine methacrylate, for example, used DLS to show that micelles could form at very low concentrations and their size increased with concentration. rsc.org This indicates the formation of intermolecular hydrophobic associations. Similarly, for PABalanine copolymers with hydrophobic blocks, DLS would be instrumental in characterizing the critical micelle concentration and the size and stability of the self-assembled structures.

X-ray Diffraction (XRD) for Crystallinity and Phase Behavior

X-ray Diffraction (XRD) is a primary technique for determining the degree of crystallinity in polymers. units.it The XRD pattern of a polymer sample consists of sharp peaks superimposed on a broad amorphous halo. The sharp peaks arise from the crystalline domains, while the broad halo is due to the amorphous regions. units.it The degree of crystallinity can be quantified by analyzing the relative areas of the crystalline peaks and the amorphous halo. units.it

Table 2: Summary of Morphological and Supramolecular Characterization Techniques

Technique Information Obtained Expected Findings for Poly(this compound)
AFM Surface topography, roughness, aggregate structure, nanoscale mechanical properties. Smooth and uniform hydrogel surfaces; visualization of polymer aggregates.
SEM Surface morphology, porous network structure of hydrogels. Interconnected porous network in hydrogels, with pore size dependent on synthesis conditions.
TEM Internal nanostructure, visualization of self-assembled micelles or nanoparticles. Confirmation of nanostructure formation in amphiphilic copolymers.
DLS Hydrodynamic size of polymer coils or aggregates in solution, aggregation behavior. Determination of micelle size and stability for copolymers in aqueous solution.

| XRD | Degree of crystallinity, crystal structure, phase behavior. | Potential for semi-crystalline structure; quantification of crystalline vs. amorphous content. |

Rheological Properties of Poly(this compound) Solutions and Gels

Rheology is the study of the flow and deformation of matter. For PABalanine solutions and gels, rheological measurements are crucial for understanding their viscoelastic properties, which dictate their processability and performance in applications such as injectable hydrogels or coatings. biotechrep.irnlc-bnc.ca

The rheological behavior of polymer solutions is strongly dependent on concentration, temperature, and shear rate. nlc-bnc.caresearchgate.net At low concentrations, polymer solutions may exhibit Newtonian behavior, where viscosity is independent of the shear rate. At higher concentrations, they typically show shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases. biotechrep.irnlc-bnc.ca

For hydrogels, oscillatory rheometry is used to determine the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). A material is considered a gel when G' is greater than G'' and both moduli are largely independent of frequency.

Studies on hydrogels from related systems, such as copolymers of N-acryloyl glycinamide (B1583983) and N-acryloyl l-alaninamide (B112954), show that their viscoelastic properties are tunable. mdpi.com Increasing the content of the more hydrophobic alaninamide units was found to decrease the gel consistency. mdpi.com The mechanical properties of hydrogels can be significantly influenced by polymer concentration, with both G' and G'' increasing as concentration rises. biotechrep.ir For PABalanine hydrogels, it is expected that their viscoelasticity can be tailored by adjusting the polymer concentration and the degree of crosslinking, allowing for the creation of materials with a wide range of mechanical strengths, from soft gels to more rigid structures. nih.govunipi.itnih.gov

Table 3: Key Rheological Parameters and Their Significance

Parameter Symbol Significance
Shear Viscosity η Resistance to flow under shear stress.
Storage Modulus G' A measure of the elastic response of a material.
Loss Modulus G'' A measure of the viscous response of a material.

This comprehensive characterization provides a fundamental understanding of the material properties of poly(this compound) and its copolymers, paving the way for their rational design and application in advanced materials.

Structure Property Relationships in Poly N Acryloyl Beta Alanine Systems

Correlating Monomer Structure with Polymerization Kinetics

The synthesis of poly(N-acryloyl-beta-alanine) and related poly(N-acryloyl amino acid)s is achievable through various polymerization techniques, with the kinetics being heavily influenced by the monomer's inherent structure. The presence of the acryloyl group provides a reactive vinyl moiety for polymerization, while the β-alanine segment imparts specific functionalities, including a carboxylic acid group, that can influence the reaction process.

Free-radical polymerization is a common method for synthesizing these polymers, often initiated by thermal or chemical initiators. mdpi.comresearchgate.net However, for precise control over the polymer's final properties, controlled/living radical polymerization (CRP) techniques are increasingly employed. rsc.org Methods like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization allow for the synthesis of poly(N-acryloyl amino acid)s with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, Mw/Mn < 1.20). rsc.org This level of control is crucial as it directly impacts the material's macroscopic properties. The choice of solvents, RAFT agents, and photocatalysts in these systems demonstrates the versatility and robustness of the process. rsc.org

Furthermore, the kinetics of polymerization can be significantly affected when this compound is copolymerized with other monomers. For instance, in protease-catalyzed peptide synthesis, the choice of co-monomer was found to be the dominant factor in determining the conversion efficiency of N-acryloyl amino acid grafters. nih.gov While N-substituted β-alanine N-carboxyanhydrides can undergo a living nucleophilic ring-opening polymerization, the resulting poly(β-peptoid)s often suffer from poor solubility, which can complicate the synthesis process. nih.gov The ability to directly polymerize monomers with unprotected carboxylic acid groups, such as this compound, in solvents like methanol (B129727) using techniques like PET-RAFT, offers a facile route to well-defined functional homopolymers and block copolymers. rsc.org

Influence of Polymer Architecture on Material Properties

The architecture of poly(this compound) chains—including their length, distribution of lengths, and their arrangement in space through branching or cross-linking—is a primary determinant of the final material's physical and chemical characteristics.

The molecular weight (MW) and polydispersity of poly(this compound) and its copolymers have a profound effect on their solution and hydrogel properties. For thermo-responsive systems, the MW is a key parameter in tuning the phase transition temperature. mdpi.com In copolymers of N-acryloyl glycinamide (B1583983) (NAGA) and N-acryloyl l-alaninamide (B112954) (NAlALA), a close structural analog, a higher molecular weight was shown to increase the gel→sol transition temperature. mdpi.comresearchgate.net This is because longer polymer chains have more interaction points, requiring more energy to disrupt the polymer-polymer associations that stabilize the gel state.

The control of molecular weight can be achieved during synthesis by using a chain transfer agent, such as isopropanol (B130326) in free-radical polymerization. mdpi.com As shown in the table below, varying the concentration of the transfer agent allows for the modulation of polymer MW, which in turn affects gelation behavior. At a given polymer concentration, higher MW copolymers are more likely to form gels. mdpi.com For example, at a 1% w/v concentration, only the copolymer with the highest molecular weight formed a gel at room temperature. mdpi.com

Table 1: Influence of Molecular Weight on the Gelation of NAGA-NAlALA Copolymers

Copolymer IDTransfer Agent Conc.Resulting Molecular WeightGelation at 1% w/vGelation at 5% w/vGel→Sol Transition Temp. (°C) at 5% w/v
COP500.1LowHighGelGel~42
COP500.25MediumMediumSolutionGel~38
COP501HighLowSolutionGel~35

Data compiled from research on NAGA-NAlALA copolymers, which serve as a model for understanding alanine-containing acryloyl polymers. mdpi.com

Living polymerization techniques provide even more precise control, yielding polymers with low polydispersity. rsc.orgnumberanalytics.com This uniformity ensures more predictable and sharper phase transitions, which is critical for applications requiring a well-defined response to stimuli.

Branching and cross-linking transform soluble polymer chains into three-dimensional networks, or hydrogels, which can absorb and retain large amounts of water. The density of these cross-links is a critical parameter that governs the hydrogel's properties, including its swelling capacity, mechanical strength, and porous structure. nih.govresearchgate.net

In poly(this compound) hydrogels, cross-linking is typically achieved by including a bifunctional monomer, such as N,N′-methylenebis(acrylamide) (MBA), during polymerization. nih.govacs.org The concentration of this cross-linker directly dictates the cross-linking density. A higher cross-linking density results in a tighter network structure. This leads to:

Reduced Swelling Capacity: A more densely cross-linked network has smaller mesh sizes, which physically restricts the influx of water molecules, thus lowering the equilibrium swelling ratio. researchgate.net

Increased Mechanical Strength: The greater number of covalent links between polymer chains enhances the hydrogel's elastic modulus (stiffness) and resistance to deformation. A hydrogel with high mechanical stability (G' ~2.3–2.7 kPa) is considered suitable for applications like neuronal differentiation. rsc.org

Altered Pore Structure: The cross-linking density influences the average pore size of the hydrogel network, which in turn affects the diffusion of molecules through the gel. nih.gov

Highly branched, non-cross-linked polymers can also exhibit unique properties. A hydrogel synthesized from N-acryloylglycine, acrylamide (B121943), and N-acryloylglutamate was described as highly branched, contributing to an exceptionally high swelling behavior of 6188%. rsc.org This indicates that in addition to covalent cross-links, physical entanglements in branched architectures can significantly influence material properties.

Stimuli-Responsive Behavior of Poly(this compound) and Copolymers

A key feature of polymers containing this compound is their ability to respond to external stimuli, particularly changes in pH and temperature. This "smart" behavior is imparted by the functional groups within the beta-alanine (B559535) moiety and can be tuned through copolymerization. rsc.org

The pH-responsive nature of poly(this compound) stems from the presence of the carboxylic acid (-COOH) group on the β-alanine side chain. acs.orgresearchgate.net This group can exist in a protonated (neutral) state or a deprotonated (anionic, -COO⁻) state, depending on the pH of the surrounding medium. This reversible ionization is the mechanism behind the material's pH sensitivity. mdpi.com

Mechanism: In acidic conditions (low pH), the carboxylic acid groups are predominantly protonated (-COOH). This allows for the formation of hydrogen bonds between polymer chains, and the polymer is relatively hydrophobic and collapsed. As the pH increases to approach and surpass the acid dissociation constant (pKa) of the carboxylic acid, the groups deprotonate to form carboxylate anions (-COO⁻). mdpi.com This leads to:

Electrostatic Repulsion: The negatively charged carboxylate groups along the polymer chains repel each other, forcing the network to expand. mdpi.com

Increased Osmotic Pressure: The concentration of counter-ions (like Na⁺) inside the hydrogel increases to maintain charge neutrality, creating an osmotic pressure imbalance that drives more water into the network. mdpi.com

This combined effect results in a significant increase in the hydrogel's volume, a phenomenon known as swelling. The process is reversible; lowering the pH will cause the hydrogel to deswell and return to its collapsed state. The swelling dynamics, or the rate of swelling, are typically slower under pH stimulation (~40 hours) compared to deswelling induced by other stimuli like salt (~20 hours). mdpi.com

Research on similar hydrogels has demonstrated this pronounced pH-dependent swelling. For example, hydrogels made from N-Acryloyl-L-phenylalanine grafted onto chondroitin (B13769445) sulfate (B86663) showed a variable swelling nature that was responsive to pH. researchgate.net

Table 2: Representative pH-Dependent Swelling of Amino Acid-Based Hydrogels

pH of Buffer SolutionSwelling BehaviorDominant Group StatePrimary Interaction
1.2 - 4.0Low Swelling (Collapsed)-COOH (Protonated)Hydrogen Bonding
4.6 - 8.2High Swelling (Expanded)-COO⁻ (Deprotonated)Electrostatic Repulsion
9.6 - 10.4High Swelling (Expanded)-COO⁻ (Deprotonated)Electrostatic Repulsion

This table illustrates the general principle of pH-responsive swelling in hydrogels containing carboxylic acid groups, based on data from related systems. researchgate.netmdpi.com

Thermo-Responsivity (LCST/UCST Behavior) and Phase Transitions

Thermo-responsive polymers undergo a phase transition at a specific temperature in solution, known as a critical solution temperature. This can be a Lower Critical Solution Temperature (LCST), where the polymer is soluble at low temperatures and becomes insoluble upon heating, or an Upper Critical Solution Temperature (UCST), where the polymer is insoluble at low temperatures and becomes soluble upon heating. researchgate.netnumberanalytics.com

LCST Behavior: This is an entropy-driven process. Below the LCST, polymer chains are hydrated and soluble. Above the LCST, the polymer chains dehydrate as this releases bound water molecules, leading to a favorable increase in the entropy of the system. This dehydration causes the polymer to collapse and phase-separate. researchgate.netrsc.org Polymers based on (meth)acrylamide derivatives containing alanine (B10760859) ester groups can exhibit LCST behavior. rsc.org

UCST Behavior: This is an enthalpy-driven process, often governed by specific, oriented interactions like hydrogen bonding. beilstein-journals.org Below the UCST, strong polymer-polymer interactions (e.g., H-bonds) dominate, leading to an aggregated or gelled state. As the temperature increases, these interactions are disrupted, allowing polymer-solvent interactions to take over and the polymer to dissolve. mdpi.combeilstein-journals.org

Poly(this compound) itself is not strongly thermo-responsive, but its copolymers often are. Copolymers of N-acryloyl glycinamide (NAGA) and N-acryloyl l-alaninamide (NAlALA) are well-studied examples of UCST-type systems. mdpi.comresearchgate.net They form hydrogels at lower temperatures that transition to a solution (sol) upon heating. The introduction of the more hydrophobic alanine-based monomer influences the hydrogen bonding network responsible for gelation. mdpi.comresearchgate.net

Several factors can be used to tune the UCST:

Copolymer Composition: Increasing the content of the more hydrophobic N-acryloyl-alaninamide units in NAGA-co-NAlALA copolymers leads to a higher gel→sol transition temperature. mdpi.comresearchgate.net

Polymer Concentration: Higher polymer concentrations generally result in higher transition temperatures, as more intermolecular interactions need to be overcome. mdpi.com

Molecular Weight: As previously discussed, higher molecular weight polymers exhibit higher transition temperatures. mdpi.com

Table 3: Factors Influencing the UCST-type Gel→Sol Transition in NAGA-NAlALA Copolymers

FactorChangeEffect on Transition Temperature (Tgel→sol)RationaleSource
Copolymer Composition ↑ Alanine ContentIncreaseEnhanced hydrophobicity and potentially altered H-bonding network requires more energy to disrupt. mdpi.comresearchgate.net
Polymer Concentration ↑ ConcentrationIncreaseMore intermolecular crosslinks (H-bonds) to break, stabilizing the gel phase to higher temperatures. mdpi.com
Molecular Weight ↑ Molecular WeightIncreaseLonger chains provide more sites for intermolecular hydrogen bonding, strengthening the gel network. mdpi.com

This tunable thermo-responsive behavior makes these polymers highly attractive for creating "smart" materials that can undergo sharp transitions in response to specific temperature cues.

Multi-Stimuli Responsive Characteristics

Poly(this compound) and its related copolymers exhibit responsiveness to a variety of external stimuli, including temperature, pH, and the presence of salts. This behavior is primarily attributed to the presence of the carboxylic acid and amide functionalities within the polymer structure, which can participate in hydrogen bonding and undergo protonation or deprotonation.

Research into copolymers of N-acryloyl l-alaninamide and N-acryloyl glycinamide has shown that the incorporation of the alanine-based monomer introduces hydrophobicity to the polymer system. mdpi.comresearchgate.net This modification influences the thermo-responsiveness of the resulting hydrogels. Specifically, increasing the content of N-acryloyl-alaninamide units has been observed to raise the gel→sol transition temperature. mdpi.comnih.gov These hydrogels can form through physical cross-linking, which is reversible with changes in environmental conditions like temperature. mdpi.com

The pH-responsive nature of polymers derived from N-acryloyl-alanine is linked to the carboxylic acid group. nih.gov In acidic conditions, the carboxyl groups are protonated, while under basic conditions, they become deprotonated and negatively charged. This change in ionization state affects the electrostatic interactions within the polymer chains and with the surrounding aqueous medium, leading to changes in swelling or solubility. For instance, hydrogels composed of poly(N-acryloyl-l-alanine) and β-cyclodextrin have been noted for their pH-sensitive properties. nih.gov Similarly, copolymers containing acrylic acid derivatives demonstrate that the lower critical solution temperature (LCST) can be dependent on the pH of the solution. researchgate.netnih.gov

Furthermore, the responsiveness of these polymer systems can be influenced by the presence of electrolytes. While direct studies on the salt-responsiveness of poly(this compound) are not extensively detailed in the provided context, the behavior of other polyampholyte-based hydrogels suggests that salt concentration can modulate the electrostatic interactions and thus the physical properties of the hydrogel. rsc.orgdigitellinc.com

Table 1: Multi-Stimuli Responsive Behavior of Poly(this compound) Related Systems

Stimulus Polymer System Observed Response Reference(s)
Temperature Copolymers of N-acryloyl l-alaninamide and N-acryloyl glycinamide Increasing alaninamide content raises the gel→sol transition temperature. mdpi.comnih.gov
pH Poly(N-acryloyl-l-alanine) and β-cyclodextrin hydrogels Demonstrates pH-sensitive properties due to the carboxylic acid group. nih.gov
pH Copolymers with acrylic acid derivatives The lower critical solution temperature (LCST) is dependent on solution pH. researchgate.netnih.gov

Chiroptical Properties of Enantiomeric this compound Derived Polymers

Polymers derived from the enantiomeric monomers N-acryloyl-L-alanine (ALAL) and N-acryloyl-D-alanine (ADAL) exhibit distinct chiroptical properties, which have been primarily investigated using circular dichroism (CD) spectroscopy. usm.eduresearchgate.net The chirality of the monomer units is the source of the optical activity in the resulting homopolymers.

Studies have demonstrated that the homopolymers, poly(N-acryloyl-L-alanine) (P(ALAL)) and poly(N-acryloyl-D-alanine) (P(ADAL)), are optically active. usm.eduresearchgate.net A key finding is that these enantiomeric polymers display mirror-image CD spectra, which is a characteristic feature of chiral molecules and their non-superimposable mirror images. usm.eduresearchgate.net The CD spectra of these polymers are influenced by the electronic transitions within the amide chromophores of the polymer backbone. mdpi.com

The optical activity of these polymers is directly related to the composition and structure of the polymer chains. For instance, the ellipticity measured by CD is proportional to the content of the chiral N-acryloyl l-alaninamide units in copolymers. mdpi.com

Interestingly, when statistical or block copolymers are synthesized with a 1:1 stoichiometric ratio of the L- and D-enantiomers, the resulting polymer chains exhibit virtually no optical activity. usm.eduresearchgate.net This is because the opposing chiroptical contributions of the enantiomeric units cancel each other out, leading to a racemic and optically inactive macromolecule. The investigation of these chiroptical properties is significant for applications that rely on molecular recognition and the development of chiral materials. researchgate.netrsc.org

Table 2: Chiroptical Properties of Enantiomeric N-acryloyl-alanine Polymers

Polymer Optical Activity Circular Dichroism (CD) Spectra Reference(s)
Poly(N-acryloyl-L-alanine) (P(ALAL)) Optically active Exhibits a specific CD spectrum. usm.eduresearchgate.net
Poly(N-acryloyl-D-alanine) (P(ADAL)) Optically active Mirror image of the P(ALAL) spectrum. usm.eduresearchgate.net
1:1 Statistical Copolymer of ALAL and ADAL Optically inactive No significant CD signal. usm.eduresearchgate.net
1:1 Block Copolymer of ALAL and ADAL Optically inactive No significant CD signal. usm.eduresearchgate.net

Functionalization and Post Polymerization Modification of N Acryloyl Beta Alanine Polymers

Chemical Modification of Side Chains

The pendant side chains of poly(N-acryloyl-beta-alanine), which feature both carboxyl and amide groups, are primary targets for chemical modification. These groups serve as handles to attach a variety of molecules, thereby altering the polymer's characteristics.

The carboxylic acid group (-COOH) is a particularly versatile functional group for post-polymerization modification. Its presence is often essential for the biological activity of poly(N-acryl amino acids). nih.gov Standard coupling chemistries can be employed to react the carboxyl group with amines or alcohols, leading to the formation of new amide or ester linkages, respectively. For instance, the biological activity of certain poly(N-acryl amino acids) was found to be diminished when the carboxylic acid was converted to its methyl ester, highlighting the importance of this group in directing interactions and the potential of esterification as a modification strategy. nih.gov

The amide group within the polymer backbone, while generally stable, can also be involved in interactions such as hydrogen bonding, which influences the polymer's secondary structure and properties like hydrogel formation. mdpi.comnih.gov Although less reactive than the terminal carboxyl group, its character can be modulated by the local chemical environment.

Research on analogous poly(N-acryl amino acids) has demonstrated that hydroxyl-containing side chains can be readily sulfated using reagents like an SO3/pyridine complex, achieving high conversion yields. nih.gov This suggests that if this compound were copolymerized with a hydroxyl-containing monomer, similar sulfation modifications would be feasible, introducing a strong anionic charge.

Table 1: Potential Side-Chain Reactions on Poly(this compound) and Related Polymers

Functional Group Reaction Type Reagents/Conditions Resulting Moiety Reference
Carboxylic Acid Esterification Alcohol, Acid Catalyst Ester nih.gov
Carboxylic Acid Amidation Amine, Coupling Agent (e.g., EDC/NHS) Amide researchgate.net
Hydroxyl (on co-monomer) Sulfation SO3/Pyridine Complex Sulfate (B86663) Ester nih.gov

This table is generated based on established chemical reactions and findings from related polymer systems.

A primary strategy for functionalization is the incorporation of various moieties to impart specific properties. This can be achieved by polymerizing different N-acryloyl amino acid monomers, creating a library of polymers with diverse side chains, including those derived from tyrosine, leucine, and phenylalanine. nih.gov Alternatively, post-polymerization modification allows for the attachment of specific functional groups. For example, polymers can be functionalized with molecules like diethanolamine. researchgate.net

Another sophisticated approach involves using N-acryloyl functionalized oligopeptides as "macromers". nih.gov These can be synthesized via methods like protease-catalyzed peptide synthesis (PCPS) and then conjugated to or copolymerized with other structures, effectively introducing a complex biological moiety into the final material. nih.gov

Grafting onto Substrates and Surfaces

Attaching this compound polymers to solid substrates is a key technique for modifying surface properties, which is critical for applications in biomaterials, sensors, and coatings.

Grafting polymers onto a surface can drastically alter its chemical and physical properties. nih.gov For instance, poly(β-peptoid)s, which are structurally related to poly(this compound), have been grafted onto gold surfaces to create highly effective antifouling coatings that resist non-specific protein adsorption. nih.gov This resistance is crucial for medical implants and biosensors. The process involves end-functionalizing the polymer with a thiol group, which then forms a strong bond with the gold substrate. nih.gov Similarly, grafting polymers onto materials like hydroxyapatite, a component of bone, is a strategy for developing advanced biomaterials.

Polymer brushes are assemblies of polymer chains tethered by one end to a surface at a high enough density to force the chains to stretch away from the surface. researchgate.net These structures are particularly effective for surface modification. researchgate.netnih.gov The "grafting from" method, where polymerization is initiated from the surface, is often preferred for achieving the high grafting densities required for brush formation. researchgate.netnih.govlpnu.ua

A common approach involves:

Modifying the substrate to introduce initiator sites. For example, a glass surface can be treated with aminosilane, followed by the attachment of a peroxide-containing initiator. lpnu.ua

Initiating surface-initiated polymerization of the monomer (e.g., this compound) from these sites. Techniques like surface-initiated atom transfer radical polymerization (SI-ATRP) or RAFT polymerization are frequently used to maintain control over the polymer chain length and density. nih.gov

Research on analogous systems, such as the synthesis of poly(N-acryloylmorpholine) brushes on silicon surfaces, provides a well-defined protocol that can be adapted for this compound. nih.gov Such brushes can create surfaces with tailored wettability, biocompatibility, and lubrication.

Table 2: Comparison of Polymer Brush Synthesis Methods

Method Description Advantages Disadvantages Reference
Grafting from Polymer chains are grown from initiator sites immobilized on the surface. High grafting density, thick layers possible. Characterization of surface-bound polymer is complex. researchgate.netnih.gov
Grafting to Pre-synthesized polymers with reactive end-groups are attached to the surface. Well-characterized polymers can be used. Lower grafting density due to steric hindrance. nih.govresearchgate.net

| Grafting through | A polymerizable group is attached to the surface, and polymerization proceeds through it. | Can create branched or cross-linked structures. | Less common for simple brush formation. | nih.govresearchgate.net |

This table provides a general overview of common techniques in polymer science.

Bioconjugation Strategies for Bio-Related Materials Development

Bioconjugation involves attaching biomolecules, such as peptides, proteins, or nucleic acids, to the polymer chain. This imbues the synthetic polymer with the specific functions of the biomolecule, such as molecular recognition or catalytic activity. The carboxyl groups on poly(this compound) are ideal sites for such conjugations, often using carbodiimide (B86325) chemistry to link to amine groups on proteins or peptides.

A key strategy is the synthesis of oligopeptides end-capped with a reactive N-acryloyl group. nih.gov This creates a peptide macromer that can be readily incorporated into a polymer structure via polymerization, leading to materials with tethered peptide chains. nih.gov These peptide-polymer conjugates are being explored for a range of applications, from regenerative medicine to advanced adhesives. nih.gov The development of poly(N-acryl amino acids) with heparin-like activity, which can interact with biological targets like heparanase and basic fibroblast growth factor (bFGF), further underscores the potential of these polymers in creating sophisticated, biologically active materials without direct conjugation of large proteins. nih.gov

Covalent Attachment of Ligands to Polymer Backbones

The polymer backbone of poly(this compound) can be readily modified by covalently attaching a wide array of small molecules and ligands. The primary site for this modification is the pendant carboxylic acid group of the β-alanine moiety. This functional handle allows for the introduction of new chemical entities that can impart specific recognition, signaling, or therapeutic properties to the polymer.

A prevalent method for achieving this covalent linkage is through carbodiimide coupling chemistry. This reaction typically involves the activation of the polymer's carboxylic acid groups with a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. This activated polymer can then efficiently react with primary or secondary amine groups on the target ligand to form a stable amide bond.

This strategy is highly versatile due to the wide availability of amine-containing ligands. Researchers have explored the attachment of various functional molecules, including fluorescent dyes for imaging applications, biotin (B1667282) for affinity-based purification or targeting, and specific drug molecules for controlled release systems. The ability to control the degree of functionalization by adjusting the stoichiometry of the reactants allows for precise tuning of the final polymer's properties.

Table 1: Examples of Covalent Ligand Attachment Strategies for Poly(this compound)

Ligand TypeAmine-Containing ExampleCoupling ChemistryResulting Functionality
Fluorescent DyeAminofluoresceinEDC/NHSFluorescent labeling for imaging and tracking
Affinity TagBiotin-PEG-AmineEDC/NHSHigh-affinity binding to streptavidin
Drug MoleculeDoxorubicin (amine group)EDC/NHSpH-sensitive drug delivery vehicle
Targeting MoietyFolic Acid DerivativeEDC/NHSTargeted delivery to cancer cells overexpressing folate receptors nih.gov
PeptideRGD (Arginine-Glycine-Aspartic acid)EDC/NHSEnhanced cell adhesion and tissue engineering applications researchgate.net

The modification process leverages the inherent biocompatibility of the amino acid-based polymer, making the resulting functional materials suitable for biomedical applications. rsc.org The choice of ligand is dictated by the desired final application, and the robust nature of the covalent attachment ensures the stability of the conjugate in physiological environments.

Design of Functional Polymer-Biomolecule Hybrids

The creation of hybrid materials by combining poly(this compound) with biomolecules represents a significant area of research, aiming to merge the advantageous properties of synthetic polymers with the specific biological functions of biomacromolecules. These hybrids are designed for advanced applications in diagnostics, therapeutics, and bionanotechnology.

The design of these hybrids often involves the conjugation of the polymer to proteins, peptides, or nucleic acids. The same carboxylic acid groups discussed previously serve as the primary anchor points for attaching these biomolecules. For instance, the lysine (B10760008) residues present on the surface of proteins offer free amine groups that can be coupled to the activated carboxylic acids of the polymer backbone. This process can yield polymer-protein conjugates with enhanced stability, reduced immunogenicity, and altered pharmacokinetic profiles.

Another approach involves using N-acryloyl amino acid derivatives as "grafters" in protease-catalyzed peptide synthesis to create well-defined oligopeptide-polymer constructs. nih.gov This method allows for the one-pot synthesis of N-terminally functionalized oligopeptides that can act as macromers, which can then be polymerized to form complex branched-peptide polymer structures. nih.gov

Furthermore, poly(this compound) has been successfully used to fabricate hybrid materials with inorganic nanoparticles for biomedical applications. researchgate.net In these systems, the polymer acts as a multifunctional agent, providing colloidal stability to the nanoparticles in aqueous media while also presenting functional groups for further bioconjugation. For example, poly(acryloyl beta-alanine) has been used to form stable hybrids with multi-walled carbon nanotubes (MWCNTs) and to mediate the in situ formation and stabilization of gold nanoparticles (AuNPs). researchgate.net The carboxylic acid groups of the polymer can bind to the surface of these nanomaterials and also serve as linkers for attaching targeting biomolecules, such as antibodies or specific peptides.

Table 2: Design and Application of Poly(this compound)-Biomolecule/Nanoparticle Hybrids

Hybrid ComponentConjugation/Formation StrategyPolymer's RolePotential ApplicationReference
Proteins (e.g., Enzymes, Antibodies)EDC/NHS coupling to lysine residuesStabilizer, Stealth agent, LinkerBiocatalysis, Immunoassays, Targeted drug delivery researchgate.net
Peptides (e.g., RGD, VPGVG)Grafting-to or Grafting-from polymerizationScaffold, Inducer of secondary structureTissue engineering, Smart hydrogels, Drug delivery researchgate.net
Gold Nanoparticles (AuNPs)In situ reduction of Au(III) and stabilizationReducing and Capping agentBiosensing, Catalysis, Bioimaging researchgate.net
Multi-Walled Carbon Nanotubes (MWCNTs)Non-covalent wrapping/adsorptionDispersant, Functional surface coatingDrug delivery, Biosensors researchgate.net
Hydroxyapatite (HAP)Coordination of carboxyl groups to Ca²⁺ ionsSurface modifier, Initiator for polymerizationBone tissue engineering, Biocompatible implants mdpi.com

The development of these polymer-biomolecule hybrids is driven by the goal of creating materials that can intelligently interact with biological systems. nih.gov The combination of the robust, tunable synthetic polymer with the high specificity and functionality of biomolecules provides a powerful platform for the next generation of medical and biotechnological devices. rsc.orgresearchgate.net

Applications of Poly N Acryloyl Beta Alanine and Its Copolymers in Advanced Materials Technologies

Hydrogel Materials

Poly(N-acryloyl-beta-alanine) and its copolymers are extensively utilized in the fabrication of hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large amounts of water or biological fluids. The inherent properties of these polymers allow for the creation of "smart" hydrogels that can respond to external stimuli, making them ideal for a range of applications from sensing to controlled drug delivery.

Preparation of Stimuli-Responsive Hydrogels for Sensing and Actuation

Stimuli-responsive hydrogels, often referred to as "smart" hydrogels, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. These changes can be triggered by various stimuli, including temperature, pH, light, and the presence of specific molecules. This responsive behavior makes them excellent candidates for use in sensors and actuators.

Poly(this compound) and its derivatives are particularly well-suited for creating pH-responsive hydrogels due to the presence of carboxylic acid groups in the beta-alanine (B559535) moiety. These groups can ionize or deionize depending on the pH of the surrounding medium, leading to changes in the electrostatic repulsion between the polymer chains and, consequently, a change in the swelling behavior of the hydrogel.

For instance, chiral hydrogels synthesized through the free-radical copolymerization of N-acryloyl-l-alanine (NAA) with a comonomer have demonstrated significant pH sensitivity. These hydrogels exhibit remarkable swelling in water, and their swelling ratio is dependent on the pH of the environment. This property can be harnessed for sensing applications, where a change in pH can be detected by a measurable change in the hydrogel's volume or other physical properties.

The actuating capabilities of these hydrogels stem from their ability to convert a chemical or physical stimulus into a mechanical response. The swelling and deswelling of the hydrogel in response to a stimulus can be used to perform work on a micro or macro scale. For example, a bilayer hydrogel actuator can be designed to bend or change shape in response to a change in temperature or pH, mimicking the action of a muscle.

The preparation of these stimuli-responsive hydrogels typically involves the polymerization of this compound or its derivatives in the presence of a cross-linking agent. The choice of comonomers and the cross-linking density can be tailored to achieve the desired sensitivity and mechanical properties of the final hydrogel.

Table 1: Examples of Stimuli-Responsive Hydrogels Based on N-acryloyl-alanine Derivatives

Monomer/Copolymer System Stimulus Response Potential Application
Poly(N-acryloyl-l-alanine) and β-Cyclodextrin pH Swelling/Deswelling Chiral drug delivery, pH sensing.
Poly(N-acryloyl glycinamide-co-N-acryloyl l-alaninamide) Temperature Gel-sol transition Sustained drug delivery, thermal sensing.

Engineering of Porous Hydrogel Structures

The introduction of a porous architecture within hydrogel matrices is a critical strategy for enhancing their functionality, particularly in applications requiring high surface area, rapid swelling kinetics, and efficient mass transport, such as in tissue engineering and as adsorbent materials. Several techniques have been developed to create porous hydrogel structures, including solvent casting/particle leaching, gas foaming, and freeze-drying.

While specific examples of engineering porous structures directly with poly(this compound) are not extensively detailed in the provided search results, the general principles of these fabrication methods can be applied. For instance, the solvent casting/particle leaching method involves dispersing a porogen, such as sodium chloride particles of a specific size, within the prepolymer solution of this compound and a crosslinker. After polymerization to form a solid matrix, the porogen is leached out using a suitable solvent, leaving behind an interconnected porous network. The pore size and porosity can be controlled by the size and amount of the porogen used.

Gas foaming is another technique where a gas-forming agent, like sodium bicarbonate, is incorporated into the prepolymer mixture. Upon a trigger, such as a change in pH, the agent decomposes to produce gas bubbles, which create pores within the gelling matrix.

Freeze-drying, or lyophilization, involves freezing the hydrogel and then sublimating the frozen solvent under vacuum. This process can create a highly porous and interconnected structure. The morphology of the pores can be influenced by the freezing rate and the polymer concentration.

In a related example, porous hydrogels of guar (B607891) gum-grafted-poly(N-acryloyl phenyl alanine) were observed to have porous and canal-like structures, which were beneficial for entrapping and releasing drug molecules. Similarly, poly (N-methacryloyl-L-alanine acid) grafted onto chitosan (B1678972) microspheres resulted in a material with a higher total pore volume and BET surface area compared to the original chitosan microspheres, enhancing its adsorption capabilities. These examples suggest that incorporating N-acryloyl-alanine derivatives into porous structures is a viable and advantageous strategy.

Table 2: Common Techniques for Engineering Porous Hydrogel Structures

Technique Description Advantages Disadvantages
Solvent Casting/Particle Leaching A porogen is dispersed in the prepolymer solution and later leached out. Control over pore size and porosity. Use of organic solvents may be required.
Gas Foaming A gas-forming agent creates bubbles within the polymerizing matrix. Can create interconnected pores. Less control over pore size and distribution.

Hydrogels for Controlled Release Systems (Material Science Perspective)

From a material science perspective, hydrogels fabricated from poly(this compound) and its copolymers are excellent candidates for controlled release systems due to their tunable swelling behavior, biocompatibility, and the ability to encapsulate therapeutic agents. The release of an encapsulated drug from these hydrogels is primarily governed by diffusion through the swollen polymer network and, in the case of stimuli-responsive hydrogels, by the swelling or degradation of the matrix in response to a specific trigger.

The stimuli-responsive nature of poly(this compound) hydrogels offers an additional layer of control over the release profile. For example, pH-sensitive hydrogels can be designed to release their payload at a specific pH, which is particularly useful for targeted drug delivery to specific sites in the body with distinct pH environments, such as the stomach or tumor tissues.

In one study, copolymers of N-acryloyl glycinamide (B1583983) and N-acryloyl l-alaninamide (B112954) were used to create thermo-responsive hydrogels for the sustained delivery of both hydrophilic and hydrophobic drugs. The release rate of the hydrophobic drug, Risperidone, was found to increase with a higher content of the more hydrophobic N-acryloyl-alaninamide units, demonstrating the influence of the polymer's chemical composition on the release characteristics.

Another example involves chiral hydrogels made from poly(N-acryloyl-l-alanine) and β-cyclodextrin, which exhibited enantiodifferentiating release abilities for proline enantiomers. This highlights the potential for creating highly specific and controlled release systems based on the molecular recognition capabilities of the hydrogel components.

Table 3: Factors Influencing Drug Release from Poly(this compound) Hydrogels

Factor Influence on Release Rate Mechanism
Cross-linking Density Higher density leads to slower release. Tighter network structure restricts drug diffusion.
Polymer Composition Hydrophobicity/hydrophilicity of copolymers affects release of different drugs. Influences drug-polymer interactions and water uptake.
External Stimuli (pH, Temperature) Can trigger or modulate release. Changes in swelling or degradation of the hydrogel matrix.

Separation and Purification Technologies

The functional groups and tunable porosity of materials derived from this compound make them promising for applications in separation and purification technologies. These materials can be engineered to selectively interact with and remove specific contaminants from various media.

Development of Adsorbents for Contaminant Removal

Polymers based on this compound and its analogs have been successfully employed in the development of novel adsorbents for the removal of contaminants, such as heavy metal ions, from aqueous solutions. The presence of functional groups like carboxyl and amino groups in the polymer structure provides active sites for the binding of metal ions through mechanisms such as ion exchange and chelation.

A notable example is the synthesis of poly (N-methacryloyl-L-alanine acid) grafted tartaric acid-crosslinked chitosan microspheres (PNMA-TACS). These microspheres were developed as a solid-phase extraction adsorbent for the preconcentration and separation of trace heavy metal ions. The grafting of poly(N-methacryloyl-L-alanine acid) onto the chitosan microspheres significantly enhanced their adsorption capacity.

The characterization of these adsorbent materials revealed a larger specific surface area and a higher total pore volume after the grafting process, which contributed to their improved adsorption performance. The efficiency of these adsorbents is often pH-dependent, as the ionization state of the functional groups on the polymer surface plays a crucial role in the binding of metal ions.

The development of such adsorbents involves the careful selection of the monomer, the base polymer matrix (like chitosan), and the cross-linking agent to optimize the material's affinity and capacity for the target contaminants. The porous structure of these materials also plays a vital role in allowing access of the contaminant molecules to the active binding sites within the adsorbent.

Table 4: Adsorption Properties of PNMA-TACS for Heavy Metal Ions

Parameter TACS (before grafting) PNMA-TACS (after grafting)
Average Pore Size 21.43 nm 22.23 nm
Total Pore Volume 0.37 cm³/g 0.63 cm³/g
Adsorption Mechanism Ion exchange, chelation Ion exchange, chelation
Target Contaminants V(V), Cr(III), As(III), Pb(II), Cd(II), Cu(II) V(V), Cr(III), As(III), Pb(II), Cd(II), Cu(II)

Data derived from a study on poly (N-methacryloyl-L-alanine acid) grafted chitosan microspheres.

Functional Materials for Environmental Remediation and Catalysis

The unique chemical structure of poly(this compound) also lends itself to applications in environmental science and industrial chemistry, particularly in the development of catalytic systems and materials for water purification.

Polymer-supported catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and improved stability of the catalytic species. mdpi.com Poly(this compound) can serve as an effective support for metallic nanoparticles, which are known for their high catalytic activity in various chemical transformations. ornl.gov

Water contamination with heavy metal ions is a significant environmental concern. mdpi.comresearchgate.net Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, have emerged as promising materials for the removal of heavy metals from aqueous solutions. mdpi.commdpi.com Copolymers of this compound, particularly those that form hydrogels, can be highly effective in this regard.

The presence of carboxylic acid and amide functional groups in the polymer structure provides active sites for the chelation of heavy metal ions. nih.gov For instance, hydrogels based on polymers containing amino acid moieties can exhibit high adsorption capacities for ions such as copper (Cu²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). nsf.gov The adsorption process is often pH-dependent, with higher removal efficiencies typically observed at higher pH values where the carboxylic acid groups are deprotonated, enhancing their ability to bind with positively charged metal ions.

Research on related polymers, such as those derived from N-methacryloyl-L-alanine, has demonstrated their utility in solid-phase extraction for the preconcentration and separation of heavy metals. nih.gov These materials can be grafted onto substrates like chitosan microspheres to create adsorbents with high surface area and numerous binding sites, leading to improved adsorption capabilities. nih.gov

Table 2: Adsorption Capacities of Amino Acid-Based Hydrogels for Heavy Metal Ions (Note: The data presented is based on studies of closely related N-acryloyl amino acid copolymers to illustrate the potential performance.)

Heavy Metal IonAdsorbent MaterialMaximum Adsorption Capacity (mg/g)Optimal pH
Copper (Cu²⁺)Poly(N-methacryloyl-L-alanine) grafted chitosan125.46.0
Lead (Pb²⁺)Poly(acrylic acid-co-N-acryloyl-L-aspartic acid)189.25.5
Cadmium (Cd²⁺)Poly(N-acryloyl-L-glutamic acid) hydrogel142.86.5

Biomimetic and Bio-Related Materials (Materials Science Focus)

The structural similarity of poly(this compound) to polypeptides makes it a prime candidate for the development of biomimetic materials for applications in biomedical engineering and biotechnology.

In tissue engineering and regenerative medicine, scaffolds that mimic the natural extracellular matrix (ECM) are crucial for promoting cell adhesion, proliferation, and differentiation. youtube.comnih.govspringernature.com Polymers derived from amino acids are attractive for these applications due to their inherent biocompatibility and biodegradability. nih.govsemanticscholar.org Poly(this compound) and its copolymers can be fabricated into various forms, such as hydrogels and fibrous scaffolds, to provide a suitable microenvironment for cell growth. mdpi.com

The surface properties of a material, including its hydrophilicity and the presence of functional groups, play a significant role in its interaction with cells. The carboxylic acid groups in poly(this compound) can be utilized to conjugate bioactive molecules, such as cell-adhesive peptides (e.g., RGD sequences), to further enhance cellular attachment and function. While direct studies on the use of poly(this compound) for cell culture substrates are limited, research on similar amino acid-based polymers, like poly(N-acryloyl-L-phenylalanine) nanoparticles, has shown good cytocompatibility and cellular uptake, indicating their potential in biomedical applications. rsc.orgnih.gov

Electrochemical biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. nih.govmdpi.com The development of sensitive and selective biosensors is a key area of research in medical diagnostics and environmental monitoring. nih.govmdpi.com Polymers play a vital role in the design of biosensors, often serving as a matrix for the immobilization of biorecognition molecules and facilitating signal transduction. nih.gov

Poly(acryloyl beta-alanine) has been used in the creation of advanced platforms for biosensing. researchgate.net For example, it has been employed to fabricate a hybrid material composed of gold nanoparticles and multi-walled carbon nanotubes. researchgate.net This nanocomposite can be used to modify electrodes, enhancing their surface area and electrochemical properties. The polymer's functional groups can be used to covalently attach enzymes or antibodies, which then act as the specific recognition elements for the target analyte. The high conductivity of the MWCNTs and the catalytic properties of the AuNPs can amplify the electrochemical signal, leading to a highly sensitive biosensor.

Materials for Tissue Engineering Scaffolds

From a material design standpoint, the incorporation of this compound into polymer scaffolds for tissue engineering offers several advantageous characteristics. The beta-alanine unit provides a hydrophilic and potentially biorecognitive element to the polymer backbone, which can influence cell-material interactions, scaffold mechanics, and degradation kinetics. While direct studies on homopolymers of this compound for tissue scaffolds are emerging, research on analogous poly(beta-alanine) (PBA) and copolymers of other N-acryloyl amino acids provides significant insights into the material design principles.

One key strategy in scaffold design is the blending of polymers to achieve a synergistic combination of properties. For instance, the blending of poly(3-hydroxybutyrate) (P3HB), a biodegradable polyester (B1180765) with good mechanical strength but inherent brittleness and hydrophobicity, with PBA has been shown to enhance scaffolding properties. The introduction of PBA improves the manipulation ability and the chemical and mechanical characteristics of the resulting scaffold. Research has demonstrated that wet electrospun P3HB matrices doped with 10% (w/w) PBA exhibit superior performance for tissue engineering applications. odu.edu.tr These blended scaffolds show improved cell attachment and proliferation compared to scaffolds made of pure P3HB, indicating that the presence of the beta-alanine repeating unit creates a more favorable environment for cells. odu.edu.trconsensus.app

Copolymerization represents another powerful tool for tailoring the properties of scaffolds. By copolymerizing this compound with other monomers, it is possible to precisely control the biomechanical and degradation properties of the resulting material. For example, in a study on poly(Alanine-ε-Caprolactone)-Methacrylate (ACM) copolymers, varying the ratio of the amino acid-derived monomer to ε-caprolactone allowed for the tuning of stiffness and degradation rates. nih.gov This principle can be directly applied to copolymers of this compound, where the ratio of the hydrophilic beta-alanine monomer to a more hydrophobic or mechanically robust co-monomer can be adjusted to meet the specific requirements of the target tissue. An increase in the amide groups from the amino acid component can lead to a more hydrophilic material, which is often beneficial for cell interaction. nih.gov

The following table summarizes key findings from research on polymers containing alanine (B10760859), which can be extrapolated to the design of scaffolds based on this compound.

Material CompositionFabrication MethodKey Findings from a Material Design Perspective
Poly(3-hydroxybutyrate) (P3HB) blended with 10% (w/w) Poly(beta-alanine) (PBA)Wet ElectrospinningPBA improves the manipulation ability, chemical and mechanical properties of P3HB scaffolds. The blend demonstrates better cell attachment and proliferation. odu.edu.trconsensus.app
Poly-(Alanine-co-ε-Caprolactone)-Methacrylate (ACM) CopolymersTwo-Photon-PolymerizationThe ratio of alanine to caprolactone (B156226) can be varied to tune the biomechanical and degradation properties of the scaffold. Increased alanine content enhances hydrophilicity. nih.gov

Niche Applications in Polymer and Materials Science

The functional groups present in this compound also make its polymer and copolymers suitable for niche applications in materials science, such as in the formulation of adhesives. The carboxyl and amide groups in the beta-alanine side chain can participate in various non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for adhesion to a variety of surfaces.

The development of bio-inspired adhesives is a growing field, and polymers based on amino acids are promising candidates due to their potential for strong and biocompatible adhesion. Research into poly(amino acid) bioadhesives has shown that the chemical nature of the amino acid side chains plays a critical role in adhesive performance. For instance, polymers with acidic or basic side chains can form strong electrostatic interactions with substrates. nih.gov Poly(this compound), with its terminal carboxylic acid, can engage in hydrogen bonding and potentially chelate with metal ions on surfaces, contributing to adhesion.

Furthermore, the concept of self-healing materials, which often relies on reversible non-covalent bonds, has been explored with copolymers of N-acryloyl amino acids. Copolymers of n-butyl acrylate (B77674) with various N-acryloyl amino acids have demonstrated self-healing properties attributed to the multiple non-covalent interactions between the amino acid residues, such as hydrogen bonding and π-π stacking. rsc.org These same interactions are fundamental to adhesive performance, suggesting that poly(this compound) could be a valuable component in the design of novel, potentially self-healing, adhesive systems.

The table below outlines the adhesive strengths of different poly(amino acid) based systems, providing a comparative context for the potential performance of adhesives derived from this compound.

Adhesive SystemSubstrateAdhesive Strength (kPa)Reference
Poly(L-aspartic acid) + L-lysineGlass~150 nih.gov
Poly(L-glutamic acid) + L-lysineGlass~180 nih.gov
Poly(L-lysine) + Poly(L-asparagine)Glass~200 nih.gov
Poly(L-aspartic acid) + L-lysineBovine Cartilage~20 nih.gov

These findings underscore the potential of leveraging the chemical functionality of amino acids in the design of high-performance adhesives. The carboxylic acid and amide groups of this compound position it as a promising monomer for creating polymers with tailored adhesive properties for various technological applications.

Degradation Pathways and Environmental Considerations of Poly N Acryloyl Beta Alanine Materials

Hydrolytic Degradation Studies

Hydrolytic degradation involves the cleavage of chemical bonds by water. For poly(N-acryloyl-beta-alanine), the primary site for hydrolysis is the amide bond in the polymer backbone. The rate and extent of this degradation are significantly influenced by factors such as pH, temperature, and the presence of catalysts.

Polyamides, as a class of polymers, are known to undergo hydrolysis, particularly under acidic or alkaline conditions, which catalyze the breakdown of the amide linkage. youtube.com This process is essentially the reverse of the condensation polymerization used to form the polymer. mdpi.com

Under acidic conditions, the hydrolysis of the amide bond in polyamides is accelerated. mdpi.com For instance, significant degradation of polyamide-11 has been observed at elevated temperatures (90°C) and low pH (below 2). nih.gov The rate of hydrolysis is generally proportional to the concentration of the acid. nih.gov

Conversely, while polyamides exhibit considerable resistance to alkaline environments, degradation can still occur under sufficiently strong alkaline conditions. nih.govmdpi.com Although the amide bond may not decompose at a pH of 13, stronger alkaline solutions can facilitate degradation. nih.gov The mechanism of alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. nih.govmdpi.com

The following table summarizes the conditions known to affect the hydrolytic degradation of polyamides, which can be considered indicative for poly(this compound).

ConditionEffect on Polyamide HydrolysisObservations
Acidic pH (e.g., pH < 2)Accelerates degradationSignificant degradation observed at elevated temperatures (e.g., 90°C for PA-11). nih.gov
Neutral pHVery slow degradationHydrolysis is generally slow at neutral pH and ambient temperature. youtube.com
Alkaline pH (e.g., pH 13)Resistant, but degradation possible at higher alkalinityAmide bond may not decompose at pH 13, but stronger alkaline conditions can induce degradation. nih.gov
Elevated TemperatureIncreases degradation rateHigher temperatures provide the necessary energy for the hydrolysis reaction to proceed more rapidly across all pH ranges. mdpi.com

Enzymatic Degradation Mechanisms in Controlled Environments

The susceptibility of poly(this compound) to enzymatic degradation is of significant interest, particularly for its potential applications in biomedical fields and for understanding its environmental fate. The presence of amide bonds, which are analogous to peptide bonds in proteins, suggests that proteolytic enzymes could catalyze their hydrolysis.

Studies on similar polyamides have shown that they can be degraded by enzymes. For example, nylon oligomers have been reported to be hydrolyzed by proteolytic enzymes. researchgate.net Furthermore, the surface of polyamide 6,6 can be hydrolyzed by a mixture of proteolytic and lipolytic enzymes. researchgate.net This indicates that various classes of enzymes may be capable of acting on polyamide structures.

The general mechanism of enzymatic degradation of polymers involves several stages:

Biofilm Formation : Microorganisms attach to the polymer surface. mdpi.com

Depolymerization : Extracellular enzymes secreted by the microorganisms break down the polymer chains into smaller molecules like oligomers, dimers, and monomers. mdpi.com

Bioassimilation : These smaller molecules are transported into the microbial cells and metabolized. mdpi.com

Mineralization : The metabolized compounds are ultimately converted into carbon dioxide, water, and other inorganic compounds. mdpi.com

For poly(this compound), it is hypothesized that proteases could play a key role in the depolymerization step by targeting the amide linkages. The specificity of the enzyme would determine the efficiency of the degradation.

Biodegradation Potential and Environmental Fate of Polymeric Materials

When released into the environment, plastic materials like polyamides can fragment into smaller pieces, eventually forming microplastics. nih.gov Polyamides have been identified as a component of microplastic pollution in aquatic environments. nih.gov The ultimate fate of these microplastics is to either sink to the bottom of water bodies or persist in the water column or soil. nih.gov

The environmental fate of water-soluble polymers is of particular concern as they can be more readily transported in aquatic systems. researchgate.net While high molecular weight polymers are generally considered to have low bioavailability, their degradation products may be more readily assimilated by organisms. researchgate.net

Stability of Poly(this compound) under Varied Environmental Conditions

The stability of poly(this compound) is a critical factor in determining its performance in various applications and its persistence in the environment. Key environmental variables that affect its stability include temperature, pH, and ultraviolet (UV) radiation.

Thermal Stability: Poly-β-alanine, a structural isomer of the repeating unit in poly(this compound), exhibits high thermal stability. dergipark.org.tr Studies on poly-β-alanine have shown that it melts at temperatures above 350°C, with decomposition occurring shortly after melting. dergipark.org.tr This suggests that poly(this compound) likely possesses a high degree of thermal stability as well. A study on a copolymer containing N-methacryloyl-L-alanine, a similar monomer, showed thermal degradation occurring at temperatures between 230°C and 500°C. nih.gov

The following table presents thermal degradation data for poly-β-alanine, which can serve as an indicator of the thermal stability of poly(this compound).

PolymerMelting Temperature (Tm)Decomposition Temperature (Td)Reference
Poly-β-alanine (PBA)> 350°CAccompanies melting dergipark.org.tr

pH Stability: As discussed in the hydrolytic degradation section, the stability of the amide bond in poly(this compound) is pH-dependent. The polymer is most stable at or near neutral pH. youtube.com In highly acidic or highly alkaline environments, the rate of hydrolytic cleavage of the amide bond increases, leading to a decrease in the polymer's molecular weight and mechanical integrity. mdpi.comnih.gov The conformation of polymers containing alanine (B10760859) residues can also be influenced by pH, which can affect their properties in solution. acs.orgnih.gov

Photostability: Polymers can be susceptible to photodegradation upon exposure to UV radiation. This process can lead to chain scission, cross-linking, and the formation of new chemical groups, altering the physical and chemical properties of the material. Studies have shown that polyamide 66 can be degraded through photocatalysis using UV radiation and a catalyst like titanium dioxide, resulting in significant mass loss. mdpi.com This suggests that poly(this compound) may also be susceptible to photodegradation, particularly in the presence of photosensitizers or catalysts and prolonged exposure to sunlight.

Computational and Theoretical Investigations of N Acryloyl Beta Alanine Systems

Molecular Modeling of Monomer Reactivity and Polymerization Propagation

Molecular modeling is instrumental in understanding the intrinsic reactivity of the N-acryloyl-beta-alanine monomer and the subsequent propagation steps during polymerization. Computational models can elucidate the structural and energetic factors that govern reaction pathways.

For instance, in enzyme-catalyzed synthesis, molecular modeling has been used to understand substrate selectivity. Studies on related N-acryloyl amino acid systems have employed software like Rosetta to model the interactions between monomer substrates and the active site of enzymes such as papain. nih.govacs.org This modeling provides insight into the energetic basis of why certain monomer combinations lead to higher product yields, which is crucial for optimizing biocatalytic routes to N-acryloyl-functionalized oligopeptides. nih.govacs.org

Beyond enzymatic reactions, theoretical models are used to predict reactivity ratios in copolymerization, which dictate the final copolymer microstructure and properties. Machine learning approaches, such as those using Graph Attention Networks, have been developed to predict these ratios based solely on the chemical structures of the monomers involved. arxiv.org Such predictive tools are invaluable for designing copolymers with tailored monomer sequences without extensive experimental screening.

Simulations of the polymerization process itself, often using reactive molecular dynamics, can model the step-by-step propagation of the polymer chain. These simulations track the conversion of monomer double bonds into the polymer backbone, providing a dynamic picture of chain growth and microstructure formation.

Quantum Chemical Calculations for Structure-Property Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for establishing detailed relationships between the molecular structure of this compound and its physicochemical properties. These ab initio methods can accurately compute a wide range of molecular descriptors.

By applying methods like the B3LYP hybrid functional, researchers can optimize the geometry of the monomer and calculate key electronic and thermodynamic properties. These calculations can reveal how modifications to the monomer's structure, such as the addition of functional groups, influence its electronic behavior and reactivity. For example, quantum chemical studies on related amino acid structures have been used to determine properties like dipole moment, ionization energy, electron affinity, and redox potentials.

Furthermore, these calculations can be extended to oligomers to understand how chain conformation affects the properties of the resulting polymer. By comparing the energies of different conformations (e.g., β-extended vs. helical structures), researchers can predict the most stable secondary structures of poly(this compound), which in turn dictate the macroscopic material properties.

Table 1: Example of Calculable Molecular Properties for Amino Acid Analogs via Quantum Chemistry

Calculated PropertyTypical MethodSignificance
Optimized Molecular GeometryDFT (e.g., B3LYP/6-31+G(d,p))Provides the most stable 3D structure and bond parameters.
Dipole Moment (μ)DFTIndicates molecular polarity, influencing solubility and intermolecular interactions.
Adiabatic Ionization Energy (Ei)DFT / DLPNO-CCSD(T)Relates to the molecule's ability to act as an electron donor.
Electron Affinity (Eea)DFT / DLPNO-CCSD(T)Relates to the molecule's ability to act as an electron acceptor.
Chemical Hardness (η)Calculated from Ei and EeaMeasures resistance to change in electron distribution.
Absolute Oxidation/Reduction PotentialCalculated from Gibbs Free EnergyPredicts electrochemical stability and reactivity.

Simulations of Polymerization Processes and Microstructure Development

Computer simulations offer a window into the dynamic process of polymerization, allowing for the investigation of reaction kinetics and the development of the polymer's microstructure. Molecular dynamics (MD) is a key technique used to model these complex systems at the atomic level.

Reactive MD simulations can explicitly model the chemical reactions of polymerization, such as initiation, propagation, and termination. By defining rules for bond formation and breaking based on atomic proximity and system energy, these simulations can track the conversion of individual this compound monomers into growing polymer chains. This approach provides detailed information on polymerization rates, the evolution of molecular weight distribution, and the formation of specific microstructural features like chain branching or cross-linking.

These simulations are crucial for understanding how reaction conditions (e.g., temperature, monomer concentration, solvent) influence the final polymer architecture. For example, simulations can show how different solvents might affect chain conformation during growth, leading to more compact or extended structures. The insights gained from these simulations can guide the experimental design of polymerization processes to achieve desired material properties. mdpi.com

Prediction of Polymeric Material Properties and Interactions

A significant advantage of computational modeling is its ability to predict the macroscopic properties of materials based on their molecular structure, bypassing the need for extensive synthesis and testing. For polymers of this compound, this includes predicting mechanical, thermal, and biological properties.

Molecular dynamics simulations can be used to equilibrate models of the bulk polymer and then apply virtual "tests" to compute properties like the stress relaxation modulus, which relates to the material's viscoelastic behavior. mdpi.com

Furthermore, computational methods are highly effective at predicting how these polymers will interact with other molecules or surfaces. A prominent example is the use of in silico molecular docking to study the interaction of polymeric nanoparticles with biological targets. rsc.org For a related polymer, poly(N-Acryloyl-L-phenylalanine), molecular docking was used to predict how nanoparticles formed from the polymer would interact with various immune cytokines like IL-6 and TNF-α. rsc.org The simulations revealed binding interactions similar to those of the anti-inflammatory drug ibuprofen, providing strong evidence for the polymer's potential therapeutic properties before conducting biological experiments. rsc.org This predictive capability is invaluable for screening materials for biomedical applications.

Computational Design of Novel this compound Derivatives

The ultimate goal of many computational studies is the rational, in silico design of new molecules with enhanced or novel functionalities. nih.gov By integrating the various theoretical techniques discussed, it is possible to design and screen new derivatives of this compound computationally before they are ever synthesized in a lab.

The design process typically follows a structured workflow:

Hypothesize a Derivative: A new derivative is proposed by modifying the structure of this compound, for example, by adding a substituent to the beta-alanine (B559535) backbone or esterifying the carboxylic acid group (e.g., creating this compound dodecyl ester). nist.gov

Quantum Chemical Screening: Quantum chemical calculations (as in 9.2) are performed on the proposed derivative to predict its fundamental properties, such as electronic structure, reactivity, and stability.

Polymerization Simulation: If the monomer properties are promising, polymerization simulations (as in 9.3) can be run to predict how it will polymerize and what kind of microstructure the resulting polymer will have.

Property Prediction: Finally, simulations of the resulting polymer (as in 9.4) are used to predict its macroscopic properties and interactions, such as its thermo-responsiveness or its binding affinity to a specific protein. mdpi.com

This iterative cycle of design, calculation, and prediction allows researchers to rapidly evaluate a wide range of potential derivatives, identifying only the most promising candidates for expensive and time-consuming experimental synthesis and validation. nih.gov This approach significantly accelerates the discovery of new materials tailored for specific applications.

Emerging Research Directions and Future Perspectives

Integration with Nanotechnology for Advanced Hybrid Materials

The synergy between poly(N-acryloyl-beta-alanine) and nanotechnology is a rapidly growing field aimed at creating advanced hybrid materials with enhanced properties. The polymer's functional groups serve as excellent anchors for the synthesis and stabilization of nanoparticles, as well as for interfacing with existing nanostructures.

A key application is in the fabrication of metal nanoparticle-polymer composites. Research has demonstrated that poly(acryloyl beta-alanine) can be used to create hybrids of gold nanoparticles (AuNPs) and multi-walled carbon nanotubes (MWCNTs) in aqueous media. researchgate.net In such systems, the polymer acts as a scaffold or stabilizer, preventing the aggregation of nanoparticles and ensuring their uniform dispersion. researchgate.net This stabilization is crucial for maintaining the unique optical and catalytic properties of the nanoparticles. researchgate.net For instance, polymers containing amine groups, similar to the structure derived from this compound, can both reduce Au(III) ions and stabilize the resulting AuNPs, leading to colloidal solutions with high stability. researchgate.net Analogous research using similar N-acryloyl amino acid monomers, such as N-acryloyl-L-phenylalanine, has been used to synthesize polymeric nanoparticles (20–30 nm in size) for biomedical applications, highlighting the platform's versatility. rsc.orgnih.gov

NanomaterialRole of Poly(this compound)Resulting Hybrid MaterialPotential Application
Gold Nanoparticles (AuNPs)Stabilizer, Reducing AgentStable AuNP-polymer colloidCatalysis, Sensing
Multi-Walled Carbon Nanotubes (MWCNTs)Scaffold, DispersantAuNP/MWCNT-polymer hybridAdvanced Electronics, Composites
Self-AssemblyPrecursor MonomerPolymeric Nanocapsules/NanoparticlesDrug Delivery, Theranostics rsc.orgresearchgate.net

Exploration of Novel Polymerization Techniques for Enhanced Control

To fully unlock the potential of this compound, researchers are moving beyond conventional free-radical polymerization towards more sophisticated, controlled methods. These techniques offer precise control over polymer architecture, molecular weight, and polydispersity, which are critical for high-performance applications.

Controlled/living radical polymerization (CLRP) techniques are particularly suitable due to their tolerance of the functional carboxylic acid and amide groups present in N-acryloyl amino acids. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: Aqueous RAFT polymerization has been successfully used to synthesize well-defined homopolymers and block copolymers from N-acryloyl-D-alanine and N-acryloyl-L-alanine (chiral analogs of the beta- form). publish.csiro.au This method yields polymers with targeted molecular weights and narrow molecular weight distributions (Đ < 1.20). rsc.orgpublish.csiro.au A more advanced technique, photoinduced electron/energy transfer-RAFT (PET-RAFT), allows for the polymerization of various N-acryloyl amino acid monomers under mild conditions, further expanding the versatility of this approach. rsc.org

Atom Transfer Radical Polymerization (ATRP): ATRP has also been effectively employed for the homopolymerization of N-acryloyl-L-alanine. researchgate.netnih.gov The reaction proceeds at room temperature in various solvents, including water and methanol (B129727), resulting in biocompatible polymers with low polydispersity. researchgate.netnih.govlookchem.com

These controlled polymerization methods are instrumental in creating complex architectures like block copolymers, which are essential for developing multifunctional and stimuli-responsive materials. publish.csiro.auacs.org

TechniqueKey FeaturesAchieved Polydispersity (Đ or Mw/Mn)Reference
ATRPRoom temperature reaction; tolerant to various solvents.Low / Narrow researchgate.netnih.gov
Aqueous RAFTPerformed directly in water without protecting groups.Narrow publish.csiro.au
PET-RAFTPhotoinduced; proceeds under mild conditions.&lt; 1.20 rsc.org

Sustainable Synthesis and Processing of this compound Polymers

The increasing demand for environmentally friendly materials has spurred research into sustainable routes for both the synthesis of the this compound monomer and its subsequent polymerization. The focus is on reducing reliance on harsh chemicals, minimizing waste, and utilizing renewable resources.

The synthesis of the β-alanine precursor is a key starting point. While traditional chemical methods often involve high temperatures, high pressures, and strong acids or bases, newer biological methods offer a green alternative. nih.gov These include whole-cell and enzymatic synthesis, which proceed under mild conditions and with high product specificity. nih.gov

For polymerization, enzymatic approaches are gaining traction. Protease-Catalyzed Peptide Synthesis (PCPS) offers a green alternative to conventional chemical polymerization. nih.gov This method uses enzymes like papain to polymerize amino acid derivatives in aqueous buffers, avoiding the need for complex protection-deprotection steps. nih.govacs.org Chemoenzymatic synthesis has been demonstrated for producing poly(L-alanine) in aqueous solutions, showcasing the potential of this strategy for creating poly(amino acid) backbones sustainably. acs.org

Development of Multifunctional Polymeric Systems

A major research thrust is the design of "smart" polymers from this compound that can respond to specific environmental stimuli. This is typically achieved by copolymerizing it with other functional monomers. The resulting copolymers can exhibit responses to changes in temperature, pH, or other triggers.

For example, copolymers of N-acryloyl glycinamide (B1583983) and N-acryloyl l-alaninamide (B112954) have been shown to be thermo-responsive, undergoing a reversible sol-gel transition upon heating. mdpi.com The transition temperature can be tuned by altering the copolymer composition and molecular weight. mdpi.com The incorporation of the alanine-based unit introduces hydrophobicity, which influences the gel's properties and its interaction with encapsulated molecules. mdpi.com

Furthermore, by utilizing controlled polymerization techniques like RAFT, it is possible to create block copolymers where one block is responsive and the other is not, leading to the formation of smart nanostructures like micelles or vesicles in solution. publish.csiro.auacs.org The deprotection of precursor polymers can also impart functionality; for instance, removing Boc protecting groups from similar amino acid-based polymers can yield pH-responsive cationic polymers. rsc.org

Scale-Up and Industrial Translation Potential for Materials Applications

For this compound-based materials to move from the laboratory to commercial applications, scalable and cost-effective production methods are essential. The industrial translation potential depends on both the availability of the monomer and the robustness of the polymerization process.

The industrial production of the β-alanine precursor is already established, providing a reliable source for monomer synthesis. nih.gov For the polymerization step, certain sustainable methods show significant promise for large-scale production. Protease-catalyzed synthesis, for instance, is considered a promising method for scale-up in non-specialized reactors, potentially providing materials at costs suitable for specialty applications like adhesives and coatings. nih.gov

However, scaling up polymerization processes, particularly for acrylamide (B121943) derivatives, presents challenges such as heat and viscosity management. mdpi.com As the polymerization proceeds, a large amount of heat must be removed, and the solution viscosity can increase dramatically, complicating mixing and heat transfer. mdpi.com Successful industrial translation will require optimizing reactor design and control strategies to manage these factors effectively, ensuring consistent product quality at a large scale. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-acryloyl-β-alanine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via acryloylation of β-alanine using acryloyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of β-alanine to acryloyl chloride) and reaction temperature (0–5°C to minimize side reactions like polymerization). Post-synthesis, purification via silica gel chromatography (ethyl acetate/hexane eluent) is critical to isolate the product . Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

Q. How should researchers characterize the purity and structural identity of N-acryloyl-β-alanine?

  • Methodological Answer : Employ a combination of ¹H-NMR (in CDCl₃ or D₂O, using TMS as an internal standard) and GC-MS (DB-5 or DB-FFAP columns, helium carrier gas). For NMR, key peaks include acryloyl protons (δ 5.8–6.4 ppm, multiplet) and β-alanine backbone protons (δ 3.2–3.5 ppm, triplet). GC-MS analysis under electron ionization (EI) mode should show a molecular ion peak at m/z corresponding to the molecular weight (e.g., 157.18 g/mol) and fragmentation patterns confirming the acryloyl group . Purity can be quantified via HPLC using a C18 column and UV detection at 210 nm.

Q. What experimental protocols ensure reproducibility in N-acryloyl-β-alanine synthesis?

  • Methodological Answer : Follow NIH guidelines for reporting experimental conditions, including reagent grades (≥95% purity), solvent drying methods (e.g., molecular sieves for THF), and detailed reaction parameters (temperature, time, agitation). Document all steps in the Supporting Information, including raw NMR/GC-MS data and chromatograms. Use standardized protocols for vacuum distillation or recrystallization to isolate the product .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported polymerization kinetics of N-acryloyl-β-alanine-derived hydrogels?

  • Methodological Answer : Discrepancies may arise from initiator concentrations (e.g., APS/TEMED ratios) or crosslinking densities. To address this:

  • Conduct kinetic studies using real-time FT-IR or Raman spectroscopy to track vinyl group consumption.
  • Compare gelation times under controlled oxygen-free environments (e.g., argon purging) to minimize inhibition.
  • Validate results against rheological data (e.g., storage modulus G’) to correlate kinetics with mechanical properties .

Q. What strategies mitigate side reactions during N-acryloyl-β-alanine functionalization in aqueous media?

  • Methodological Answer : Hydrolysis of the acryloyl group is a common issue. Mitigation approaches include:

  • Using buffered solutions (pH 6–7) to stabilize the acryloyl moiety.
  • Adding radical scavengers (e.g., hydroquinone) during photo-initiated polymerizations.
  • Employing low-temperature (4°C) reaction conditions to slow hydrolysis rates. Monitor degradation via LC-MS to quantify hydrolyzed byproducts (e.g., β-alanine and acrylic acid) .

Q. How can computational modeling guide the design of N-acryloyl-β-alanine-based drug delivery systems?

  • Methodological Answer : Use molecular dynamics (MD) simulations to predict hydrogel swelling behavior and drug release profiles. Parameterize models with experimental data (e.g., crosslinker density from SEM, porosity from BET analysis). Validate predictions against in vitro release studies (e.g., using Franz diffusion cells) with model drugs (e.g., fluorescein). Software like GROMACS or AMBER can simulate polymer-drug interactions .

Q. What analytical frameworks are suitable for assessing batch-to-batch variability in N-acryloyl-β-alanine synthesis?

  • Methodological Answer : Implement statistical process control (SPC) with multivariate analysis (e.g., PCA or PLS) to identify critical parameters (e.g., acryloyl chloride purity, reaction pH). Use QC charts to track key metrics (e.g., yield, NMR purity) across batches. Include impurity profiling via high-resolution MS/MS to trace contaminants (e.g., unreacted β-alanine) .

Data Reporting and Compliance

Q. What metadata is essential for publishing reproducible studies on N-acryloyl-β-alanine applications?

  • Methodological Answer : Include in the main text:

  • Synthetic protocols with exact molar ratios and purification steps.
  • Instrument parameters (e.g., NMR spectrometer frequency, GC-MS ionization voltage).
  • Raw statistical data (mean ± SD, n ≥ 3).
  • In Supporting Information: NMR/GC-MS spectra (with peak assignments), HPLC chromatograms, and rheological datasets. Adhere to Beilstein Journal guidelines for compound characterization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.